molecular formula C12H10N2O B15609216 Harmol CAS No. 40580-83-4; 487-03-6

Harmol

Numéro de catalogue: B15609216
Numéro CAS: 40580-83-4; 487-03-6
Poids moléculaire: 198.22 g/mol
Clé InChI: LBBJNGFCXDOYMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Harmol is a 9H-beta-carboline carrying a methyl substituent at C-1 and a hydroxy group at C-7;  major microspecies at pH 7.3. It has a role as an antifungal agent, an apoptosis inducer and an autophagy inducer. It is a harmala alkaloid and an indole alkaloid. It is functionally related to a beta-carboline.
This compound has been reported in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBJNGFCXDOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40580-83-4 (hydrochloride)
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10876697, DTXSID10960989
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-03-6, 40580-83-4
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Harmol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Profile of Harmol (B1672944) For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant beta-carboline alkaloid, noted for its wide range of pharmacological activities, including neuroprotective, anti-tumor, and antifungal properties. As a primary metabolite of the more widely known alkaloid harmine (B1663883), this compound presents a unique chemical scaffold that is of considerable interest in medicinal chemistry and drug development.[1][2] Its biological activities are largely attributed to its function as a monoamine oxidase (MAO) inhibitor and its ability to induce programmed cell death pathways such as apoptosis and autophagy.[1][3] This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and key biological mechanisms of this compound, tailored for a scientific audience.

Chemical Structure and Identifiers

This compound is structurally classified as a 9H-beta-carboline, featuring a methyl group at the C-1 position and a hydroxyl group at the C-7 position.[1] The molecule exists in tautomeric forms, predominantly as 1-methyl-9H-pyrido[3,4-b]indol-7-ol, which is in equilibrium with its keto form, 1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one.[1][4]

IdentifierValue
IUPAC Name 1-methyl-9H-pyrido[3,4-b]indol-7-ol
Molecular Formula C₁₂H₁₀N₂O
CAS Number 487-03-6
Molecular Weight 198.22 g/mol
Canonical SMILES Cc1c2c(ccn1)c3ccc(cc3[nH]2)O
InChI Key SATMZMMKDDTOSQ-UHFFFAOYSA-N
Synonyms 7-Hydroxyharman, 1-Methyl-9H-beta-carbolin-7-ol

Physicochemical and Spectral Data

The physicochemical properties of this compound are critical for its application in experimental and developmental settings. The data presented below has been compiled from various chemical databases and literature sources.

Physicochemical Properties

A summary of key quantitative data for this compound is provided for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 198.22 g/mol [3]
Melting Point 304 °C[1]
Boiling Point (Predicted) 460.4 ± 40.0 °C[2]
pKa (Acidic) 7.90 (Phenolic OH), 9.47 (Pyrrole NH)[2][5]
logP (Predicted) 2.52[6]
Solubility Soluble in DMSO (up to 45 mg/mL), DMF (20 mg/mL), Ethanol (10 mg/mL), Chloroform, Dichloromethane, Acetone.[7][8]
Appearance White to yellow crystalline solid/powder.[7][9]
Spectral Characterization
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): The structural elucidation of this compound and its derivatives has been routinely confirmed by ¹H and ¹³C NMR spectroscopy. These analyses are critical for verifying the integrity of the β-carboline skeleton and the positions of its functional groups.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the this compound molecule. Key expected absorptions include O-H stretching for the hydroxyl group (around 3200-3500 cm⁻¹), N-H stretching for the indole (B1671886) nitrogen (around 3400-3250 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 3100-2850 cm⁻¹), and C=C/C=N stretching within the aromatic rings (around 1650-1400 cm⁻¹).[10]

  • Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of this compound (198.22 g/mol ) and provides fragmentation patterns useful for structural confirmation.[3]

Synthesis and Metabolism

Chemical Synthesis

This compound can be synthesized from its parent alkaloid, harmine, through O-demethylation.

  • Experimental Protocol: Synthesis of this compound from Harmine

    • Reactants: Harmine, hydrobromic acid (HBr, 48%), and acetic acid.

    • Procedure: A mixture of harmine, an excess of 48% hydrobromic acid, and glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

    • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for approximately 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated.

    • Final Product: The crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.[11]

Metabolism

This compound is a primary and active metabolite of harmine in humans, formed via O-demethylation by cytochrome P450 enzymes in the liver.[4] Once formed, this compound itself can undergo further phase II metabolism. The primary metabolic routes for this compound involve conjugation of its phenolic hydroxyl group to form this compound sulfate and this compound glucuronide, which increases its water solubility and facilitates its excretion from the body.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to the induction of autophagy and apoptosis in cancer cells.

Induction of Autophagy via Akt/mTOR Pathway Inhibition

One of the most well-documented mechanisms of this compound is its ability to induce autophagy, a cellular process of self-degradation of damaged organelles and proteins. This compound initiates this process by inhibiting the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival.

  • Mechanism: this compound treatment leads to a reduction in the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR).[12] The deactivation of mTOR relieves its inhibitory effect on the ULK1 complex, initiating the formation of the autophagosome. This process is also linked to the downregulation of survivin, an inhibitor of apoptosis protein that also plays a role in autophagy regulation.[12]

harmol_autophagy_pathway This compound This compound akt Akt (Protein Kinase B) This compound->akt survivin Survivin This compound->survivin mtor mTORC1 akt->mtor autophagy Autophagy Induction (LC3-I → LC3-II) mtor->autophagy Inhibition apoptosis Apoptosis survivin->apoptosis Inhibition autophagy->apoptosis

Fig 1. This compound-induced autophagy and apoptosis signaling.
Induction of Apoptosis via Caspase-8 Activation

In certain cancer cell lines, such as human lung carcinoma H596 cells, this compound induces apoptosis through a caspase-dependent mechanism. This pathway is initiated by the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, but notably, this activation occurs independently of the Fas/Fas ligand interaction.

  • Mechanism: Activated caspase-8 proceeds to activate downstream executioner caspases like caspase-3. Concurrently, it can cleave Bid to its truncated form (tBid), which translocates to the mitochondria, leading to the release of cytochrome c, subsequent activation of caspase-9, and amplification of the apoptotic signal.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the literature for assessing the biological activity of this compound.

Protocol: Induction and Analysis of Autophagy in U251MG Cells

This protocol is adapted from studies investigating this compound's effect on human glioma cells.[1][12]

  • Cell Culture: Human glioma U251MG cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: A stock solution of this compound is prepared in DMSO. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0-100 µM) for specified time points (e.g., 12, 24, 36 hours). A vehicle control (DMSO) is run in parallel.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail. The lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant (total protein) is collected.

  • Western Blot Analysis:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (e.g., 12-15% gel for LC3) and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against key autophagy markers, such as LC3 (to detect conversion from LC3-I to LC3-II) and survivin. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

exp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Culture U251MG Cells seed 2. Seed Cells in Plates culture->seed treat 3. Treat with this compound (0-100 µM) seed->treat lyse 4. Lyse Cells & Extract Protein treat->lyse wb 5. Western Blot (LC3, Survivin, Actin) lyse->wb detect 6. ECL Detection wb->detect quant 7. Densitometry & Data Analysis detect->quant

Fig 2. Experimental workflow for analyzing this compound-induced autophagy.

Conclusion

This compound is a pharmacologically active β-carboline alkaloid with a well-defined chemical structure and a growing body of evidence supporting its potential as a therapeutic agent, particularly in oncology. Its ability to modulate critical cellular pathways, such as Akt/mTOR signaling to induce autophagy and caspase-dependent apoptosis, makes it a valuable lead compound for further investigation. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Harmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol, a β-carboline alkaloid, is a metabolite of the psychoactive compound harmine (B1663883) and a potent inhibitor of monoamine oxidase. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, neuroprotective, and potential anti-aging effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on the underlying signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a tricyclic indole (B1671886) alkaloid with the IUPAC name 1-methyl-9H-pyrido[3,4-b]indol-7-ol. Its structure consists of a pyridine (B92270) ring fused to a β-carboline backbone.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-methyl-9H-pyrido[3,4-b]indol-7-ol[1]
Synonyms 7-Hydroxyharman, 1-Methyl-β-carbolin-7-ol[1]
Chemical Formula C₁₂H₁₀N₂O[2]
Molecular Weight 198.22 g/mol [3]
CAS Number 487-03-6[2]
Appearance Light beige solid/powder[4][5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 231 °C; 304 °C (conflicting reports)[5]
Boiling Point 460.4 ± 40.0 °C (Predicted)[5]
pKa (Strongest Acidic) 9.4[1]
pKa (Strongest Basic) 6.16[1]
LogP 1.7 - 2.07[1]
Water Solubility 0.17 g/L (Predicted); 8.781e+005 mg/L (Estimated)[1][6]
Solubility in Organic Solvents Soluble in DMSO (45 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in Methanol (B129727).[4][7][8]

Note on Melting Point: There are conflicting reports regarding the melting point of this compound. This discrepancy could be due to differences in the purity of the samples or the presence of different crystalline polymorphs. Researchers should consider verifying the melting point of their own samples.[9][10][11][12][13]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[11][14][15][16][17][18][19][20][21][22][23][24]

Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the β-carboline ring system, a singlet for the methyl group, and exchangeable protons for the N-H and O-H groups. The exact chemical shifts and coupling constants would be dependent on the solvent used.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for all 12 carbons in the molecule. The chemical shifts would be characteristic of the aromatic and heteroaromatic rings, the methyl group, and the carbon bearing the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for conjugated systems like this compound.[10][21][25][26][27][28][29][30]

Expected UV-Vis Spectral Data: In a solvent like methanol, this compound is expected to exhibit multiple absorption maxima (λmax) characteristic of its β-carboline structure. The molar absorptivity (ε) at each λmax is a quantitative measure of the light absorption.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern.[3][20][25][31][32][33][34][35][36]

Expected Mass Spectrum Data: In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic cleavages of the ring system, providing valuable structural information.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through the induction of apoptosis and autophagy, and the inhibition of monoamine oxidases.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is primarily mediated through the activation of the extrinsic apoptosis pathway.

  • Mechanism: this compound activates caspase-8, an initiator caspase, independently of the Fas/Fas ligand interaction. Activated caspase-8 then triggers a downstream cascade involving the activation of executioner caspases, such as caspase-3 and caspase-7.[32][37] This leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), and ultimately results in cell death.[15] Furthermore, activated caspase-8 can cleave Bid, a pro-apoptotic Bcl-2 family protein, which then translocates to the mitochondria to induce the release of cytochrome c, thereby engaging the intrinsic apoptosis pathway.[9][17][27][36][37][38][39][40]

Harmol_Apoptosis_Pathway This compound This compound Procaspase8 Pro-caspase-8 This compound->Procaspase8 Activates Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Cleaves & Activates Bid Bid Caspase8->Bid Cleaves Caspase37 Activated Caspase-3/7 Procaspase37->Caspase37 PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Executes tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Procaspase9->Apoptosome Forms Apoptosome->Procaspase37 Cleaves & Activates CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

This compound-induced apoptosis signaling cascade.
Induction of Autophagy

Autophagy is a cellular self-degradation process that is also modulated by this compound. Depending on the cellular context, autophagy can either promote cell survival or contribute to cell death.

  • Mechanism: this compound can induce autophagy through the inhibition of the Akt/mTOR signaling pathway.[13][26][31][41] Inhibition of mTOR, a key negative regulator of autophagy, leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome.[22] this compound has also been shown to activate the ERK1/2 pathway, which can contribute to autophagy induction.[6] A key indicator of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[17][33][37]

Harmol_Autophagy_Pathway This compound This compound Akt Akt This compound->Akt Inhibits ERK ERK1/2 This compound->ERK Activates mTOR mTOR Akt->mTOR Activates ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits ERK->ULK1_complex Activates Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation Initiates LC3I LC3-I Autophagosome_formation->LC3I Converts LC3II LC3-II LC3I->LC3II Autophagy Autophagy LC3II->Autophagy Marker for

This compound-induced autophagy signaling pathway.
Inhibition of Monoamine Oxidase (MAO)

This compound is a known inhibitor of monoamine oxidases A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine. This inhibitory activity underlies its potential antidepressant and neuroprotective effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Caspase-3/7 Activity Assay (Luminogenic)

This protocol describes the measurement of caspase-3 and -7 activity in cell lysates using a commercially available luminogenic substrate.[4][14][38][39][40][42]

  • Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay)

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed cells at an appropriate density in a white-walled 96-well plate and incubate for 24 hours.

    • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Assay: Add the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.

    • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.

Caspase_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (and controls) Incubate_24h->Treat_this compound Incubate_Treatment Incubate for desired time Treat_this compound->Incubate_Treatment Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate_Treatment->Add_Reagent Incubate_RT Incubate at RT (1-2h, dark) Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Analyze_Data Analyze Data Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for Caspase-3/7 Activity Assay.
Autophagy Detection by LC3 Turnover Assay (Western Blot)

This protocol describes a method to monitor autophagic flux by measuring the levels of LC3-II via Western blotting.[6][33][37]

  • Principle: Autophagic flux is assessed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Lysosomal inhibitor (Bafilomycin A1 or Chloroquine)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Primary antibodies (anti-LC3B, anti-β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Treat cells with this compound and/or a vehicle control, with and without the addition of a lysosomal inhibitor for the last 2-4 hours of the treatment period.

    • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

    • Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with the primary anti-LC3B antibody.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

      • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control and compare the levels between the different treatment groups.

LC3_Turnover_Workflow Start Start Cell_Culture Culture cells Start->Cell_Culture Treatment Treat with this compound ± Lysosomal Inhibitor Cell_Culture->Treatment Cell_Lysis Lyse cells and quantify protein Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with anti-LC3B antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Reprobe Strip and re-probe for loading control Detection->Reprobe Analysis Densitometry and Data Analysis Reprobe->Analysis End End Analysis->End

Workflow for LC3 Turnover Assay by Western Blot.
Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric or spectrophotometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.[1][7][16][18]

  • Principle: The assay measures the activity of MAO enzymes by monitoring the conversion of a substrate, such as kynuramine (B1673886), to its product. The rate of product formation is measured in the presence and absence of the inhibitor to determine the IC₅₀ value.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate)

    • This compound (dissolved in DMSO)

    • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • 96-well microplates (black for fluorescence)

    • Fluorometric or spectrophotometric plate reader

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of this compound and positive controls.

    • Assay Setup: In a 96-well plate, add the assay buffer, this compound (or control), and the MAO enzyme solution.

    • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add the kynuramine substrate to all wells to start the enzymatic reaction.

    • Measurement: Monitor the formation of the product (4-hydroxyquinoline) over time using a plate reader at the appropriate excitation and emission wavelengths (for fluorescence) or absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

MAO_Inhibition_Workflow Start Start Prepare_Reagents Prepare serial dilutions of this compound and controls Start->Prepare_Reagents Assay_Plate Add buffer, this compound/controls, and MAO enzyme to plate Prepare_Reagents->Assay_Plate Pre_Incubate Pre-incubate Assay_Plate->Pre_Incubate Add_Substrate Add Kynuramine (substrate) Pre_Incubate->Add_Substrate Kinetic_Read Measure product formation (kinetic read) Add_Substrate->Kinetic_Read Calculate_IC50 Calculate % inhibition and IC50 value Kinetic_Read->Calculate_IC50 End End Calculate_IC50->End

Workflow for MAO Inhibition Assay.

Quantification of this compound in Biological Matrices

Accurate quantification of this compound in biological samples such as plasma is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is a common method for this purpose.[4][8][19][35][43]

  • General Protocol Outline:

    • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix.

    • Chromatographic Separation: Separation of this compound from other components on a suitable HPLC column (e.g., C18) using an appropriate mobile phase.

    • Detection: Detection of this compound using a UV detector at its λmax or a mass spectrometer for higher sensitivity and selectivity.

    • Quantification: Calculation of the concentration of this compound based on a calibration curve prepared with known standards.

Conclusion

This compound is a pharmacologically active β-carboline with a well-defined chemical structure and a range of interesting biological properties. This technical guide provides a centralized resource of its key physical, chemical, and biological characteristics, along with detailed experimental protocols to facilitate further research. The information presented here is intended to support the efforts of scientists in the fields of medicinal chemistry, pharmacology, and drug development in exploring the full therapeutic potential of this intriguing molecule.

References

Pharmacological properties of Harmol alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of Harmol (B1672944) Alkaloid

Introduction

This compound is a naturally occurring β-carboline alkaloid, belonging to the harmala alkaloid family. It is found in several plant species, most notably Peganum harmala (Syrian Rue), and is also a major metabolite of the related alkaloid, harmine (B1663883).[1] Structurally, it is characterized by a tricyclic indole (B1671886) nucleus. This compound, along with its counterparts like harmine, harmaline (B1672942), and harmalol (B191368), has garnered significant scientific interest due to its broad spectrum of pharmacological activities. These compounds are known to interact with various biological targets, leading to effects on the central nervous, cardiovascular, and endocrine systems, as well as demonstrating potential as therapeutic agents in oncology and inflammatory diseases. This guide provides a comprehensive technical overview of the pharmacological properties of this compound, focusing on its mechanisms of action, quantitative data, and the experimental methodologies used to elucidate these properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzyme systems, which underlies many of its pharmacological effects. Its inhibitory profile is crucial for understanding its therapeutic potential and potential for drug-drug interactions.

Monoamine Oxidase (MAO) Inhibition

Harmala alkaloids are well-known for their potent and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine.[2][3] While harmine and harmaline are the most studied in this context, this compound also contributes to the overall MAO-A inhibitory activity of Peganum harmala extracts.[4] Extracts from the seeds and roots of P. harmala, containing this compound among other alkaloids, are potent competitive and reversible inhibitors of human MAO-A, with extracts showing IC50 values in the microgram per liter range.[3][4] The inhibition of MAO-A is a key mechanism behind the antidepressant and psychoactive effects associated with plants containing these alkaloids.[3]

Cytochrome P450 (CYP) Inhibition

This compound interacts with major drug-metabolizing enzymes, particularly CYP3A4 and CYP2D6, suggesting a high potential for herb-drug interactions.[1][5]

  • CYP3A4 Inhibition: this compound exhibits noncompetitive inhibition of CYP3A4 activity.[1][5]

  • CYP2D6 Inhibition: It acts as a competitive inhibitor of CYP2D6.[1][5]

The potent inhibition of these two major CYP enzymes indicates that caution should be exercised when co-administering this compound-containing preparations with drugs that are substrates for these enzymes.[5]

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a key enzyme in the inflammatory process. In a comparative study of harmala alkaloids, this compound and its related compound harmalol showed low inhibitory activity against MPO, in contrast to harmine, harmaline, and harmane, which were significant inhibitors.[6]

Anticancer Properties

The β-carboline alkaloids, including this compound, have demonstrated notable anticancer potential across various cancer cell lines.[7][8][9] The mechanisms underlying these effects are multifaceted, involving the induction of cell death through apoptosis and autophagy.

  • Induction of Autophagy: In human non-small cell lung cancer A549 cells, this compound has been shown to induce cell death primarily via autophagy rather than apoptosis.[8]

  • Induction of Apoptosis: Conversely, in human lung carcinoma H596 cells, this compound induces apoptosis through the activation of caspase-8, a process that occurs independently of the Fas/Fas ligand interaction.[8]

  • Cytotoxicity: The cytotoxic effects of harmala alkaloids have been observed in various cancer cell lines, including ovarian (SKOV-3) and breast adenocarcinoma (MCF-7) cells.[10][11] Encapsulation of a harmala alkaloid-rich fraction (containing this compound) into supramolecular nanocapsules significantly enhanced its cytotoxic activity.[10]

Neuropharmacological Properties

This compound and other β-carboline alkaloids exhibit significant activity within the central nervous system. These effects are linked to their enzyme-inhibiting properties and their interaction with various neurotransmitter systems.

  • Neuroprotection: Harmala alkaloids have shown protective effects against neurotoxicity. For instance, they can attenuate the neurotoxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound known to induce Parkinsonism in animal models, by scavenging reactive oxygen species and inhibiting MAO.[12] A water-soluble salt of this compound, this compound hydrochloride dihydrate (HHD), has been shown to induce autophagy in neuronal cells and promote the degradation of α-synuclein, a protein implicated in Parkinson's disease.[13]

  • Cognitive and Mood Effects: In animal models, harmalol, a closely related compound, has been shown to mitigate scopolamine-induced memory deficits and anxiety-like behaviors.[14] These effects are associated with decreased oxidative stress (malondialdehyde and nitric oxide levels) and increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.[14]

Antioxidant and Anti-inflammatory Properties

This compound possesses significant antioxidant and anti-inflammatory capabilities, contributing to its overall therapeutic profile.

  • Antioxidant Activity: The antioxidant properties of β-carboline alkaloids are linked to their ability to act as scavengers of reactive oxygen species.[15] Dihydro-β-carbolines like harmalol are often more active antioxidants than their aromatic counterparts like this compound.[16] The antioxidant activity of a harmala alkaloid-rich fraction was significantly enhanced (5-fold) upon encapsulation in nanocapsules.[10][11] Methanolic extracts of P. harmala containing this compound show significant free radical scavenging ability in the DPPH assay.[17][18]

  • Anti-inflammatory Activity: this compound contributes to the anti-inflammatory effects of P. harmala. It has been found to inhibit the transactivity of nuclear factor-κB (NF-κB), a key regulator of the inflammatory response.[19] In an LPS-challenged mouse model, the related alkaloid harmine was shown to avert inflammatory lung damage and decrease serum levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway.[19]

Data Presentation

Table 1: Enzyme Inhibition Data for this compound Alkaloid
EnzymeInhibition TypeKi Value (μM)IC50 ValueSource(s)
CYP3A4 Noncompetitive5.13-[1][5]
CYP2D6 Competitive47.11-[1][5]
MAO-A Competitive, Reversible-Potent (Extract IC50: 27 µg/L)[3][4]
MPO --Low Inhibition[6]

Note: The MAO-A IC50 value is for a seed extract containing this compound and other β-carbolines.

Table 2: Cytotoxic Activity of Harmala Alkaloid-Rich Fraction (HARF) Containing this compound
Cell LineCancer TypeIC50 of HARF (µg/mL)IC50 of Encapsulated HARF (µg/mL)Source(s)
SKOV-3 Ovarian Cancer-5[10][11]
MCF-7 Breast Adenocarcinoma-2.7[10][11]
Table 3: Antioxidant Activity of Harmala Alkaloid-Rich Fraction (HARF) Containing this compound
AssayIC50 of HARF (µg/mL)IC50 of Encapsulated HARF (µg/mL)Source(s)
DPPH Scavenging 169.3 ± 7.230.1 ± 1.3[10][11]

Experimental Protocols

Cytochrome P450 Inhibition Assay
  • Objective: To determine the inhibitory potential and kinetics of this compound on human liver CYP enzymes (e.g., CYP3A4, CYP2D6).

  • Methodology: The protocol typically involves using human liver microsomes as the enzyme source. A specific substrate for the CYP isoform of interest is incubated with the microsomes in the presence of various concentrations of the inhibitor (this compound). The reaction is initiated by adding an NADPH-generating system and stopped after a defined period. The formation of the metabolite is then quantified using UPLC/HPLC methods.[5]

  • Data Analysis: Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined in the absence and presence of the inhibitor. The inhibition constant (Ki) and the type of inhibition (competitive, noncompetitive, etc.) are then calculated from these data, often using Lineweaver-Burk or Dixon plots.[1]

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine its IC50 value.

  • Methodology: Cancer cells (e.g., SKOV-3, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound (or an extract containing it) for a specified duration (e.g., 48 hours). After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan (B1609692) product. The formazan crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.[10]

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viability against the logarithm of the compound's concentration and fitting the data to a sigmoidal dose-response curve.[10]

DPPH Free Radical Scavenging Assay
  • Objective: To measure the antioxidant capacity of this compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methodology: A solution of DPPH in methanol (B129727) is prepared. Various concentrations of the test compound (this compound) are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes). The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured as a decrease in absorbance at a specific wavelength (around 517 nm) using a spectrophotometer.[11][17]

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.[11]

Visualizations

Harmol_Metabolic_Relationship cluster_alkaloids Harmala Alkaloids Harmine Harmine This compound This compound Harmine->this compound Metabolism

Caption: Metabolic conversion of Harmine to this compound.

Experimental_Workflow_Cytotoxicity A Seed Cancer Cells (e.g., MCF-7) in 96-well plate B Incubate (24h) A->B C Treat with varying concentrations of this compound B->C D Incubate (48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 Value H->I NFkB_Inhibition_Pathway cluster_0 LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits

References

The Antioxidant Properties of Harmol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol (1-methyl-7-hydroxy-β-carboline) is a beta-carboline alkaloid naturally occurring in various plants, most notably Peganum harmala. It has garnered significant scientific interest due to its diverse pharmacological activities, including its potential as a neuroprotective, and antioxidant agent. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from key antioxidant assays, and outlining the experimental protocols used to evaluate its efficacy. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Direct Antioxidant Activity: Free Radical Scavenging

This compound exhibits direct antioxidant effects by scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage caused by oxidative stress. This free-radical scavenging ability is a key aspect of its antioxidant profile.

Data Presentation: In Vitro Antioxidant Assays

The following tables summarize the quantitative data from various in vitro assays used to assess the antioxidant capacity of this compound and related extracts. It is important to note that much of the available literature reports on extracts of Peganum harmala, which contain a mixture of alkaloids including this compound. Data for isolated this compound is presented where available.

Table 1: DPPH Radical Scavenging Activity

SampleIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Peganum harmala Methanol Extract49 ± 3.1[1][2]Quercetin25.4[1][2]
Peganum harmala Leaf Methanol Extract21.5[1]Quercetin21.5[1]
Harmala Alkaloid-Rich Fraction (HARF)169.3 ± 7.2Trolox56.82 ± 0.87

Table 2: ABTS Radical Scavenging Activity

SampleIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Harmal Methanol Extract353.67 ± 1.10--

Table 3: Ferric Reducing Antioxidant Power (FRAP)

SampleAntioxidant Capacity
Peganum harmala Methanol Extract39 ± 0.9 mmol/g
Peganum harmala Leaf Methanol Extract32.4 mM TEAC/g[1]

Table 4: Hydrogen Peroxide (H₂O₂) Scavenging Activity

Sample% Inhibition
Peganum harmala Methanol Extract66%[1]

Indirect Antioxidant Activity: Modulation of Cellular Defense Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating endogenous antioxidant defense systems. This includes the upregulation of antioxidant enzymes and the activation of key signaling pathways involved in the cellular response to oxidative stress.

In Vivo Effects on Antioxidant Enzymes

Studies have shown that this compound can enhance the activity of crucial antioxidant enzymes in vivo, thereby bolstering the cell's ability to neutralize ROS.

Table 5: In Vivo Effects of this compound on Antioxidant Enzymes

EnzymeEffectModel System
Superoxide Dismutase (SOD)Increased activityDimethylhydrazine-induced colon cancer in rats
Catalase (CAT)Increased activityDimethylhydrazine-induced colon cancer in rats
Glutathione S-Transferase (GST)Increased activityDimethylhydrazine-induced colon cancer in rats

Signaling Pathways Modulated by this compound

The antioxidant effects of this compound are intricately linked to its ability to modulate specific intracellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxifying genes. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, related compounds and other natural antioxidants are known to exert their protective effects through this mechanism.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 This compound This compound This compound->Keap1_Nrf2 ? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 MEK1_2 MEK1/2 Oxidative_Stress->MEK1_2 This compound This compound p38 p38 This compound->p38 Modulation? JNK JNK This compound->JNK Modulation? ERK ERK This compound->ERK Modulation? MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 Phosphorylation MKK4_7->JNK Phosphorylation MEK1_2->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, Nrf2) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Survival/Apoptosis) Transcription_Factors->Cellular_Response Autophagy_Pathway cluster_nucleus This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB TFEB mTOR->TFEB Inhibits Nucleus Nucleus TFEB->Nucleus Translocation Autophagy_Genes Autophagy & Lysosomal Genes Autophagy Autophagy Autophagy_Genes->Autophagy Upregulation Cellular_Clearance Clearance of Damaged Components Autophagy->Cellular_Clearance DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH, This compound, and Reference Solutions Start->Prepare_Solutions Mix Mix DPPH with This compound/Reference Prepare_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Measure_Absorbance->Calculate End End Calculate->End

References

Harmol's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol, a beta-carboline alkaloid found in various plants, including Peganum harmala, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into this compound's mechanisms of action and its potential as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows discussed.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cell viability and key signaling molecules.

Cell LineAssayIC50 (µM)Reference
Human Lung Carcinoma (H596)Apoptosis InductionNot Specified[1]
Human Lung Carcinoma (H226)CytotoxicityNegligible[1]
Human Lung Carcinoma (A549)CytotoxicityNegligible[1]

Note: Specific IC50 values for this compound across a broad range of cancer cell lines are not extensively reported in the currently available literature. The data above indicates a selective effect of this compound on apoptosis induction in H596 cells.

Cell LineParameter MeasuredEffect of this compoundReference
Human Lung Carcinoma (H596)Caspase-3 ActivityIncreased[1]
Human Lung Carcinoma (H596)Caspase-8 ActivityIncreased[1]
Human Lung Carcinoma (H596)Caspase-9 ActivityIncreased[1]
Human Lung Adenocarcinoma (A549)ERK1/2 PathwayImplicated in autophagy induction[2]

Note: The available data on the direct quantitative effects of this compound on MAPK/ERK and PI3K/Akt phosphorylation is limited. Research on the related compound, harmine, suggests that beta-carboline alkaloids can influence these pathways.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its cellular effects by modulating several critical signaling pathways, primarily related to apoptosis and autophagy.

Apoptosis Signaling Pathway

This compound is a potent inducer of apoptosis, primarily through the activation of the extrinsic caspase cascade. In human lung carcinoma H596 cells, this compound has been demonstrated to induce the activities of caspase-3, caspase-8, and caspase-9.[1] The activation of caspase-8, an initiator caspase in the extrinsic pathway, appears to be a key event.[1] This activation occurs independently of the Fas/Fas ligand interaction, suggesting a unique mechanism of action.[1] Following the activation of initiator caspases, the executioner caspase-3 is activated, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[1]

This compound This compound Caspase8 Caspase-8 (Pro-form) This compound->Caspase8 Induces Activation Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase9 Caspase-9 (Pro-form) Active_Caspase8->Caspase9 Caspase3 Caspase-3 (Pro-form) Active_Caspase8->Caspase3 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Figure 1: this compound-induced extrinsic apoptosis pathway.

Autophagy-Lysosome Pathway

This compound has been identified as a modulator of autophagy, the cellular process of self-degradation of cellular components. Studies have shown that this compound can induce autophagy in human non-small cell lung cancer A549 cells, and this process is at least partially dependent on the ERK1/2 signaling pathway.[2]

This compound This compound ERK ERK1/2 This compound->ERK Activates Autophagy Autophagy ERK->Autophagy Partially Mediates CellDeath Cell Death Autophagy->CellDeath

Figure 2: this compound-induced autophagy pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the interaction of this compound with cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 a Seed cells in a 96-well plate b Treat cells with varying concentrations of this compound a->b c Incubate for 24-72 hours b->c d Add MTT reagent and incubate c->d e Add solubilization solution d->e f Measure absorbance at 570 nm e->f

Figure 3: MTT assay workflow for cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify the levels of phosphorylated proteins, such as p-ERK and p-Akt, in response to this compound treatment.

Workflow:

a Cell Lysis and Protein Quantification b SDS-PAGE a->b c Protein Transfer to Membrane b->c d Blocking c->d e Primary Antibody Incubation (e.g., anti-p-ERK) d->e f Secondary Antibody Incubation e->f g Detection f->g h Stripping and Re-probing (e.g., anti-total ERK) g->h

Figure 4: Western blot workflow for phosphoproteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

  • Densitometry: Quantify the band intensities using image analysis software to determine the ratio of phosphorylated to total protein.

Caspase Activity Assay

This assay is used to quantify the activity of caspases, key mediators of apoptosis, in response to this compound treatment.

Workflow:

a Induce Apoptosis with this compound b Lyse Cells a->b c Add Caspase Substrate (e.g., DEVD-pNA for Caspase-3) b->c d Incubate c->d e Measure Absorbance or Fluorescence d->e

Figure 5: Caspase activity assay workflow.

Methodology:

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the specific caspase assay kit being used.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the appropriate colorimetric or fluorometric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-IETD-pNA for caspase-8, or Ac-LEHD-pNA for caspase-9).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity in this compound-treated samples compared to untreated controls.

Conclusion

This compound demonstrates significant potential as a modulator of key cellular signaling pathways, particularly those involved in apoptosis and autophagy. Its ability to induce caspase-dependent apoptosis in a Fas-independent manner highlights a potentially novel mechanism of action. Furthermore, its influence on the autophagy-lysosome pathway, with a potential link to the ERK1/2 signaling cascade, warrants further investigation.

While the current body of research provides a solid foundation, there is a clear need for more extensive quantitative studies. Future research should focus on determining the IC50 values of this compound across a broader range of cancer cell lines and elucidating its dose-dependent effects on the phosphorylation status of key proteins within the MAPK/ERK and PI3K/Akt pathways. Such data will be crucial for a more complete understanding of this compound's therapeutic potential and for guiding its future development as a pharmacological agent. This technical guide serves as a starting point for researchers to delve deeper into the intricate cellular interactions of this promising natural compound.

References

A Technical Guide to the History, Discovery, and Analysis of Harmol in Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol, a β-carboline alkaloid, is a significant bioactive compound found in several medicinal plants, most notably Peganum harmala L. (Syrian rue). This document provides a comprehensive overview of the historical context of plants containing this compound, its discovery, and its pharmacological properties. It details the quantitative distribution of this compound and related alkaloids within plant tissues. Furthermore, this guide presents standardized experimental protocols for the extraction, isolation, and identification of this compound, and visualizes its key molecular signaling pathways and analytical workflows using Graphviz diagrams to support researchers in the field of natural product drug discovery.

Introduction: A Historical Perspective

The history of this compound is intrinsically linked to the use of the medicinal plant Peganum harmala, also known as Syrian rue or Harmal.[1][2][3] This plant has been a cornerstone of traditional medicine for millennia, particularly in the Middle East, North Africa, and Central Asia.[2][4] Archaeological evidence from an ancient settlement in Saudi Arabia suggests that Peganum harmala was deliberately burned, likely for its therapeutic and psychoactive properties, as early as 2,700 years ago in the Iron Age.[1][5][6] This represents the earliest known chemical proof of its use globally.[1][6]

Traditionally, various parts of the P. harmala plant have been used to treat a wide range of ailments, including pain, fever, rheumatism, and skin disorders, and as an antiseptic and disinfectant.[2][7][8] The seeds, in particular, are known for their psychoactive effects and have been used in spiritual and ritualistic practices.[3][9]

The scientific investigation into P. harmala led to the isolation of a group of β-carboline alkaloids, collectively known as harmala alkaloids.[9][10] Harmine (B1663883) was the first to be isolated in 1847 from P. harmala seeds.[11] Subsequently, other related alkaloids, including harmaline (B1672942), harmalol, and this compound, were identified.[10][12] These compounds are responsible for the plant's diverse pharmacological activities.[2][10] While P. harmala is the primary source, harmala alkaloids have also been found in other plants, such as the South American vine Banisteriopsis caapi (a key ingredient in ayahuasca) and various Passiflora (passion flower) species.[9]

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and other harmala alkaloids can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant.[13] The seeds and roots of Peganum harmala are generally the richest sources of these compounds.[13]

Table 1: Concentration of Harmala Alkaloids in Various Plant Sources

Plant SourcePlant PartAlkaloidConcentration RangeReference
Peganum harmalaSeedsTotal Harmala Alkaloids2% - 7% (of dry weight)[9]
Peganum harmalaRootsHarmine67% - 74% (of total alkaloids)[12]
Peganum harmalaAerial PartsPeganineUp to 78% (of total alkaloids)[12]
Banisteriopsis caapiVineHarmine0.31% - 8.43%[9]
Banisteriopsis caapiVineHarmaline0.03% - 0.83%[9]
Banisteriopsis caapiVineTetrahydroharmine0.05% - 2.94%[9]
Passiflora incarnataLeavesTotal Harmala Alkaloids0% - 0.12%[9]

Table 2: Analytical Parameters for HPLC Quantification of this compound

ParameterValueAnalytical ConditionsReference
Column Metasil ODSIsocratic elution[14]
Mobile Phase Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v), pH 8.6 with triethylamineFlow rate: 1.5 ml/min[14]
Detection Spectrophotometric330 nm[14]
Linear Range 9.375 - 250 µg/ml-[14][15]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and identification of this compound from medicinal plants, primarily based on established procedures for Peganum harmala.

Extraction of Total Harmala Alkaloids

This protocol describes a standard acid-base extraction method for obtaining a crude alkaloid fraction from plant material.

Materials:

Methodology:

  • Defatting: Weigh 30 g of powdered seeds and place them in a conical flask. Add 65 ml of hexane and stir for 30 minutes to remove non-polar compounds (fats and oils). Filter the mixture and discard the hexane.[16]

  • Acidic Extraction: Transfer the defatted seed residue to a new flask. Add 120 ml of a solution containing 60% methanol and 5% HCl. Heat the mixture to 50°C on a hot plate and stir for 30 minutes.[16] Harmala alkaloids are soluble in dilute acid.

  • Clarification: Centrifuge the extract to pellet the solid plant material. Carefully collect the supernatant (filtrate).[16]

  • Solvent Evaporation: Gently heat the filtrate on a hot plate to evaporate the methanol, leaving an aqueous acidic extract.[16]

  • Basification: Cool the aqueous extract and transfer it to a separatory funnel. Slowly add a base (e.g., 25% NaOH or dilute NH₄OH) until the pH reaches approximately 10.[17] This converts the alkaloid salts into their free base form, which is soluble in organic solvents.

  • Liquid-Liquid Extraction: Add an organic solvent like chloroform to the separatory funnel.[16] Shake vigorously and allow the layers to separate. The free base alkaloids will partition into the organic layer.

  • Collection: Collect the lower organic layer. Repeat the extraction process (Step 6) at least three times with fresh chloroform to ensure complete recovery of the alkaloids.[15]

  • Concentration: Combine all organic fractions and evaporate the solvent under vacuum using a rotary evaporator. The resulting residue is the crude total alkaloid extract.

Isolation and Purification of this compound

The crude extract contains a mixture of alkaloids. Chromatographic techniques are required to isolate pure this compound.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for mobile phase (e.g., chloroform, methanol in various ratios)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for visualization

  • Glass column, beakers, test tubes

Methodology:

  • Column Chromatography: Prepare a silica gel column. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform). Load the dissolved extract onto the top of the column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.[18]

  • Fraction Collection: Collect the eluate in separate fractions using test tubes.

  • TLC Monitoring: Monitor the separation by spotting small amounts of each fraction onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol 4:1 v/v).[18]

  • Visualization: Visualize the separated spots on the TLC plate under a UV lamp. Harmala alkaloids fluoresce brightly. Fractions containing the same spot (i.e., the same compound) are pooled together.

  • Purification: The pooled fractions containing this compound may require further purification using techniques like preparative TLC or pH-zone-refining counter-current chromatography to achieve high purity (>96%).[10][19]

Identification and Structural Elucidation

Spectroscopic and spectrometric techniques are used to confirm the identity and structure of the isolated compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified compound using the HPLC method detailed in Table 2 to determine its purity and retention time, comparing it to a pure this compound standard.[14][15]

  • Mass Spectrometry (MS): Use techniques like Electron Ionization MS (EI-MS) to determine the molecular weight and fragmentation pattern of the compound. This data provides crucial information about the molecular formula.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H NMR and ¹³C NMR spectroscopy to elucidate the complete chemical structure.[19] The resulting spectra provide information on the number and connectivity of hydrogen and carbon atoms in the molecule, allowing for unambiguous identification as this compound.

Pharmacological Activity and Signaling Pathways

This compound and other harmala alkaloids exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and neuroprotective effects.[2][4][10] A significant area of recent research has focused on this compound's potential in treating neurodegenerative diseases like Parkinson's.

Studies have shown that this compound can promote the degradation of α-synuclein, a protein that aggregates in the brains of Parkinson's patients.[20] This action is mediated through the activation of the autophagy-lysosome pathway.[20]

The AMPK-mTOR-TFEB Signaling Pathway

This compound has been found to activate the AMPK-mTOR-TFEB signaling pathway, a key regulator of autophagy and lysosomal biogenesis.[20]

  • Mechanism of Action: this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR). The inhibition of mTOR promotes the dephosphorylation of Transcription Factor EB (TFEB). Dephosphorylated TFEB then translocates from the cytoplasm to the nucleus. In the nucleus, TFEB binds to specific DNA sequences known as CLEAR elements, which upregulates the expression of genes involved in autophagy and lysosome function.[20] This enhanced process helps clear aggregated proteins like α-synuclein.[20]

Harmol_Signaling_Pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates mTOR mTOR (mammalian target of rapamycin) This compound->mTOR Inhibits AMPK->mTOR Inhibits TFEB_cyto TFEB (Phosphorylated) [Cytoplasm] mTOR->TFEB_cyto Phosphorylates (Keeps in Cytoplasm) TFEB_nucleus TFEB (Dephosphorylated) [Nucleus] TFEB_cyto->TFEB_nucleus Translocates to Nucleus CLEAR CLEAR Elements (Gene Promoters) TFEB_nucleus->CLEAR Binds to Autophagy_Lysosome Autophagy & Lysosome Biogenesis Genes CLEAR->Autophagy_Lysosome Upregulates Expression Degradation α-synuclein Degradation Autophagy_Lysosome->Degradation Promotes

Caption: this compound-activated AMPK-mTOR-TFEB signaling pathway.

Experimental and Logical Workflows

Visualizing the workflow from plant material to pure compound and subsequent analysis is crucial for experimental planning.

Workflow for this compound Isolation and Identification

This diagram outlines the logical sequence of steps involved in the discovery and characterization of this compound from a plant source.

Isolation_Workflow Plant Plant Material (e.g., P. harmala seeds) Grind Grinding & Defatting Plant->Grind Extract Acid-Base Extraction Grind->Extract Crude Crude Alkaloid Extract Extract->Crude Chromatography Column Chromatography Crude->Chromatography Fractions Collected Fractions Chromatography->Fractions TLC TLC Monitoring Fractions->TLC Analysis Purified Purified this compound Fractions->Purified Pooling TLC->Chromatography Guidance Identification Structural Identification (HPLC, MS, NMR) Purified->Identification Final Confirmed Structure of this compound Identification->Final

Caption: General workflow for the isolation and identification of this compound.

Conclusion

This compound, a key alkaloid from historically significant medicinal plants like Peganum harmala, continues to be a subject of intense scientific interest. Its well-documented history in traditional medicine provides a strong foundation for modern pharmacological investigation. The detailed protocols and analytical methods outlined in this guide offer a standardized approach for researchers to extract, quantify, and study this promising natural product. Furthermore, the elucidation of its activity on molecular pathways, such as the AMPK-mTOR-TFEB system, opens new avenues for the development of therapeutics for neurodegenerative and other diseases. The continued exploration of this compound and its parent plants is a testament to the enduring value of natural products in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Studying the Neuroprotective Effects of Harmol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in investigating the neuroprotective properties of harmol (B1672944) in preclinical animal models of neurodegenerative diseases. The focus is on established models of Parkinson's disease and a proposed model for cerebral ischemia.

Introduction to this compound's Neuroprotective Potential

This compound, a β-carboline alkaloid, has demonstrated significant neuroprotective effects in various in vitro and in vivo models. Its therapeutic potential is attributed to its ability to modulate key cellular pathways involved in neuronal survival, protein degradation, and antioxidant defense. In models of Parkinson's disease, this compound has been shown to improve motor function and reduce the accumulation of α-synuclein, a protein central to the disease's pathology.[1][2][3] These effects are largely mediated through the activation of the autophagy-lysosome pathway. Given its antioxidant and anti-inflammatory properties, it is also hypothesized that this compound may offer neuroprotection in the context of acute ischemic stroke.

Animal Models for Studying this compound's Neuroprotective Effects

Parkinson's Disease Model: α-Synuclein Transgenic Mice

The A53T α-synuclein transgenic mouse model is a widely used and well-characterized model of Parkinson's disease. These mice overexpress the human A53T mutant form of α-synuclein, leading to progressive motor deficits and α-synuclein pathology in the brain, mimicking key features of the human disease.

Proposed Cerebral Ischemia Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

The transient middle cerebral artery occlusion (tMCAO) model is a common and reproducible method for inducing focal cerebral ischemia followed by reperfusion, which mimics the events of an ischemic stroke in humans.[4] This model allows for the evaluation of neuroprotective agents that can mitigate neuronal damage, reduce infarct volume, and improve neurological outcomes. While the neuroprotective effects of this compound have not been extensively studied in this model, its known antioxidant and anti-inflammatory properties suggest it as a promising candidate for investigation.

Experimental Protocols

This compound Administration
  • Route of Administration: For rodent models, intraperitoneal (IP) or oral gavage are common routes for this compound administration.

  • Dosage: In the A53T α-synuclein transgenic mouse model, this compound has been administered at doses of 10, 20, and 40 mg/kg daily for one month.[2]

  • Vehicle: this compound can be dissolved in a vehicle such as saline containing a small percentage of dimethyl sulfoxide (B87167) (DMSO) and Tween 80 to ensure solubility.

Behavioral Assessments

This test assesses motor coordination and balance.[5][6][7][8]

Protocol:

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

  • Training: Place mice on the rotarod at a constant low speed (e.g., 5 RPM) for 60 seconds. Repeat this three times with a 5-minute inter-trial interval.[5]

  • Testing: Place the mice on the rotarod, which accelerates from a starting speed (e.g., 4 RPM) to a final speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[5][7]

  • Data Collection: Record the latency to fall from the rod.

  • Repetitions: Perform three trials with a 10-15 minute inter-trial interval.

This test evaluates general locomotor activity and anxiety-like behavior.[9][10][11][12][13]

Protocol:

  • Apparatus: A square or circular arena (e.g., 50 cm x 50 cm for mice) with walls to prevent escape.[9][11][12] The arena is typically divided into a central and a peripheral zone.

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes.

  • Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10 minutes).[11]

  • Data Collection: Use an automated tracking system to record the total distance traveled, time spent in the center zone, and rearing frequency.

  • Cleaning: Clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.[11]

This scoring system assesses neurological function after stroke.[14][15]

Protocol:

  • Scoring System: Use a standardized neurological scoring system, such as the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, reflex, and balance functions.[14][15]

  • Evaluation: A trained observer, blinded to the experimental groups, should perform the scoring.

  • Timing: Assess neurological deficits at various time points post-MCAO (e.g., 24 hours, 3 days, 7 days).

Histological and Immunohistochemical Analyses

This staining method is used to visualize Nissl bodies in neurons and assess neuronal loss.

Protocol:

  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in a sucrose (B13894) solution before sectioning on a cryostat or microtome.

  • Staining:

    • Rehydrate brain sections through a series of ethanol solutions of decreasing concentration.

    • Stain with a 0.1% Cresyl Violet solution for 4-15 minutes.

    • Briefly rinse in water.

    • Differentiate in 70% ethanol.

    • Dehydrate through a series of ethanol solutions of increasing concentration and clear in xylene.

  • Mounting: Coverslip the sections using a mounting medium.

  • Analysis: Quantify the number of surviving neurons in specific brain regions (e.g., substantia nigra for Parkinson's, hippocampus or cortex for ischemia) using stereological methods.

This technique is used to visualize and quantify α-synuclein aggregates in the brain.

Protocol:

  • Tissue Preparation: Prepare brain sections as described for Cresyl Violet staining.

  • Antigen Retrieval: Perform antigen retrieval if necessary (e.g., by heating sections in a citrate (B86180) buffer).

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against α-synuclein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI and mount with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope and quantify the fluorescence intensity or the number of α-synuclein-positive aggregates.

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to measure the infarct volume in the cerebral ischemia model.

Protocol:

  • Brain Slicing: After euthanasia, rapidly remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

  • Staining: Incubate the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes in the dark.

  • Fixation: Fix the stained slices in 4% PFA.

  • Image Acquisition: Scan or photograph the slices.

  • Infarct Volume Calculation: The healthy tissue will stain red, while the infarcted tissue will remain white. Measure the area of the infarct in each slice and calculate the total infarct volume, correcting for edema.

Biochemical Assays

This technique is used to quantify the levels of specific proteins, such as those in the AMPK-mTOR-TFEB pathway.

Protocol:

  • Tissue Homogenization: Dissect the brain region of interest (e.g., substantia nigra, cortex) and homogenize in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, and TFEB overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein levels to a loading control like β-actin or GAPDH.

These assays measure the levels of key antioxidant enzymes and markers of lipid peroxidation.

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • Principle: Measures the inhibition of the reduction of a chromogenic reagent by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • Procedure: Follow the instructions of a commercially available SOD assay kit.

  • Catalase Activity Assay:

    • Principle: Measures the decomposition of hydrogen peroxide (H₂O₂) over time, which can be monitored spectrophotometrically at 240 nm.[1]

    • Procedure:

      • Prepare brain homogenates.

      • Add the homogenate to a solution of H₂O₂ in a phosphate (B84403) buffer.

      • Measure the decrease in absorbance at 240 nm over a set time period.[1]

  • Malondialdehyde (MDA) Assay (TBARS Assay):

    • Principle: Measures the level of MDA, a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

    • Procedure: Follow the instructions of a commercially available MDA assay kit.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Motor Coordination in A53T α-Synuclein Transgenic Mice

Treatment GroupLatency to Fall (seconds)
Wild-Type + VehicleMean ± SEM
A53T + VehicleMean ± SEM
A53T + this compound (10 mg/kg)Mean ± SEM
A53T + this compound (20 mg/kg)Mean ± SEM
A53T + this compound (40 mg/kg)Mean ± SEM

Table 2: Effect of this compound on α-Synuclein Levels in the Substantia Nigra of A53T Transgenic Mice

Treatment GroupRelative α-Synuclein Level (normalized to β-actin)
Wild-Type + VehicleMean ± SEM
A53T + VehicleMean ± SEM
A53T + this compound (10 mg/kg)Mean ± SEM
A53T + this compound (20 mg/kg)Mean ± SEM
A53T + this compound (40 mg/kg)Mean ± SEM

Table 3: Effect of this compound on AMPK-mTOR-TFEB Signaling Pathway Proteins in the Substantia Nigra

Treatment Groupp-AMPK/AMPK Ratiop-mTOR/mTOR RatioTFEB (Nuclear/Cytosolic Ratio)
Wild-Type + VehicleMean ± SEMMean ± SEMMean ± SEM
A53T + VehicleMean ± SEMMean ± SEMMean ± SEM
A53T + this compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
A53T + this compound (20 mg/kg)Mean ± SEMMean ± SEMMean ± SEM
A53T + this compound (40 mg/kg)Mean ± SEMMean ± SEMMean ± SEM

Table 4: Proposed Data Presentation for this compound in a Cerebral Ischemia Model

Treatment GroupInfarct Volume (%)Neurological Deficit Score
Sham + VehicleMean ± SEMMean ± SEM
MCAO + VehicleMean ± SEMMean ± SEM
MCAO + this compound (Low Dose)Mean ± SEMMean ± SEM
MCAO + this compound (High Dose)Mean ± SEMMean ± SEM

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Neuroprotective Effect in Parkinson's Disease

Harmol_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK mTOR mTOR AMPK->mTOR TFEB TFEB (cytosolic) mTOR->TFEB TFEB_nucleus TFEB (nuclear) TFEB->TFEB_nucleus Translocation Autophagy Autophagy Induction TFEB_nucleus->Autophagy Lysosomal_Biogenesis Lysosomal Biogenesis TFEB_nucleus->Lysosomal_Biogenesis alpha_syn_clearance α-synuclein Clearance Autophagy->alpha_syn_clearance Lysosomal_Biogenesis->alpha_syn_clearance Neuroprotection Neuroprotection alpha_syn_clearance->Neuroprotection

Caption: this compound activates the AMPK-mTOR-TFEB signaling pathway.

Experimental Workflow for Parkinson's Disease Model

PD_Workflow Animal_Model A53T α-Synuclein Transgenic Mice Harmol_Admin This compound Administration (10, 20, 40 mg/kg, 1 month) Animal_Model->Harmol_Admin Behavioral Behavioral Testing (Rotarod, Open Field) Harmol_Admin->Behavioral Sacrifice Euthanasia and Brain Tissue Collection Behavioral->Sacrifice Histology Histology (Cresyl Violet, α-Synuclein IF) Sacrifice->Histology Biochemistry Biochemistry (Western Blot, Oxidative Stress Assays) Sacrifice->Biochemistry Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a Parkinson's disease model.

Proposed Experimental Workflow for Cerebral Ischemia Model

Ischemia_Workflow Animal_Model Rodent Model (Rat or Mouse) MCAO Transient Middle Cerebral Artery Occlusion (tMCAO) Animal_Model->MCAO Harmol_Admin This compound Administration (Pre- or Post-MCAO) MCAO->Harmol_Admin Behavioral Neurological Assessment (mNSS, Open Field) Harmol_Admin->Behavioral Sacrifice Euthanasia and Brain Tissue Collection (24h) Behavioral->Sacrifice Histology Histology (TTC Staining, Cresyl Violet) Sacrifice->Histology Biochemistry Biochemical Assays (Oxidative Stress Markers) Sacrifice->Biochemistry Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Proposed workflow for studying this compound in a cerebral ischemia model.

References

Application Notes and Protocols for the Preparation of Harmol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol is a β-carboline alkaloid with a range of biological activities, including monoamine oxidase (MAO) inhibition and activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] These properties make this compound a valuable tool for research in neurodegenerative diseases, cancer, and aging. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications, summarizes its solubility and typical experimental concentrations, and outlines key experimental procedures for studying its mechanism of action.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
CAS Number 487-03-6[1]
Appearance White solid[1]
Solubility of this compound
SolventSolubilityComments
Dimethyl Sulfoxide (DMSO) 45 mg/mL (227.02 mM)Sonication is recommended to aid dissolution.[1]
Water 0.17 g/L (Predicted)This compound is sparingly soluble in aqueous solutions.
Ethanol SolubleSpecific quantitative data is not readily available, but it is generally considered soluble.
Phosphate-Buffered Saline (PBS) Poorly solubleDirect dissolution in PBS is not recommended for creating concentrated stock solutions.
Typical Experimental Concentrations
ApplicationCell Type/ModelConcentration/DosageReference
In Vitro PC12 cells3-30 µM
U251MG human glioma cells0-100 µM[2]
H596 human lung carcinoma cells60 µM[2]
C2C12 myotubes1.3 µg/mL[2]
In Vivo α-syn transgenic mouse model (Parkinson's)10-40 mg/kg (oral, twice daily)[2]
Aging mice100 mg/kg (oral, daily)[2]
Invertebrates (lifespan study)15 µg/kg (oral)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound: Determine the desired stock solution concentration (e.g., 10 mM or 20 mM) and the final volume. Use the following formula to calculate the mass of this compound needed: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve this compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment (refer to the table of typical experimental concentrations).

  • Calculate the dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in the total volume of your cell culture medium. Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)

  • Prepare the working solution: In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium.

  • Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Treat cells: Add the prepared working solution to your cell cultures.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.

Protocol 3: Formulation of this compound for Oral Administration in Mice (In Vivo)

This protocol provides a formulation for the oral gavage of this compound in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline (0.9% NaCl, sterile)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1]

Procedure:

  • Calculate the required amount of this compound: Determine the desired dosing concentration (e.g., 2 mg/mL) and the total volume of the formulation needed.[1]

  • Dissolve this compound in DMSO: In a sterile conical tube, dissolve the weighed this compound powder in the required volume of DMSO.

  • Add PEG300: Add the calculated volume of PEG300 to the this compound/DMSO solution and mix thoroughly by vortexing.

  • Add Tween 80: Add the required volume of Tween 80 and vortex until the solution is homogenous.

  • Add Saline: Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation.

  • Ensure complete dissolution: Sonicate the final formulation if necessary to ensure complete dissolution of all components. The final solution should be clear.[1]

  • Administration: Administer the prepared formulation to mice via oral gavage at the desired dosage (e.g., 10-40 mg/kg).[2] The volume administered should be based on the animal's body weight.

  • Preparation Timing: It is recommended to prepare this formulation fresh on the day of use.

Key Experimental Methodologies

Western Blot Analysis of this compound-Treated Cells

This method is used to analyze changes in protein expression levels in response to this compound treatment, particularly for proteins in the AMPK-mTOR-TFEB pathway.

Protocol:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPK, AMPK, phospho-mTOR, mTOR, TFEB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Immunofluorescence Staining for TFEB Nuclear Translocation

This protocol allows for the visualization of TFEB localization within the cell, specifically its translocation from the cytoplasm to the nucleus upon this compound treatment.

Protocol:

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with a solution containing 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against TFEB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images to assess the subcellular localization of TFEB.

Mandatory Visualization

This compound Signaling Pathway

Harmol_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits TFEB_cyto TFEB (Cytoplasm) (Phosphorylated) mTORC1->TFEB_cyto TFEB_nucleus TFEB (Nucleus) (Dephosphorylated) TFEB_cyto->TFEB_nucleus Dephosphorylation & Translocation Autophagy_Lysosome_Biogenesis Autophagy & Lysosome Biogenesis TFEB_nucleus->Autophagy_Lysosome_Biogenesis Promotes Transcription Protein_Degradation Protein Aggregate Degradation (e.g., α-synuclein) Autophagy_Lysosome_Biogenesis->Protein_Degradation Leads to

Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to TFEB dephosphorylation and nuclear translocation, ultimately promoting autophagy and lysosomal biogenesis.

Experimental Workflow for In Vitro this compound Studies

Harmol_In_Vitro_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare this compound Working Solution prep_stock->prep_working cell_culture Culture Cells treatment Treat Cells with this compound (and Vehicle Control) cell_culture->treatment prep_working->treatment analysis Downstream Analysis treatment->analysis western Western Blot (p-AMPK, p-mTOR, TFEB) analysis->western if_staining Immunofluorescence (TFEB Nuclear Translocation) analysis->if_staining viability Cell Viability Assay (e.g., MTT) analysis->viability end End western->end if_staining->end viability->end

Caption: Workflow for in vitro experiments using this compound, from solution preparation to downstream analysis.

References

Application Notes and Protocols for LC-MS/MS Analysis of Harmol and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol (B1672944), a beta-carboline alkaloid, is a known metabolite of the pharmacologically active compounds harmine (B1663883) and harmaline.[1] It is also investigated for its own biological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and toxicological studies. The primary metabolic pathways for this compound are glucuronidation and sulfation, leading to the formation of this compound-glucuronide and this compound-sulfate.[2][3][4] This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound and its major metabolites in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the analysis of this compound and its metabolites.

Table 1: Mass Spectrometry Parameters for this compound and its Metabolites

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound199.1156.125
This compound-Glucuronide375.1199.120
This compound-Sulfate279.1199.122
Internal Standard (e.g., Harmine)213.1168.128

Table 2: Chromatographic Conditions

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Column Temperature40 °C
Injection Volume5 µL

Experimental Protocols

Protocol 1: Sample Preparation for the Analysis of Free this compound and its Metabolites

This protocol is suitable for the direct quantification of this compound, this compound-glucuronide, and this compound-sulfate.

Materials:

  • Biological sample (plasma or urine)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., Harmine in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for the Analysis of Total this compound (Free and Conjugated)

This protocol includes an enzymatic hydrolysis step to cleave the glucuronide and sulfate (B86663) conjugates, allowing for the measurement of total this compound.

Materials:

  • Biological sample (plasma or urine)

  • β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Internal Standard (IS) solution (e.g., Harmine in methanol)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Incubator or water bath

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.

  • Vortex briefly and incubate at 37 °C for 2 hours (or as recommended by the enzyme manufacturer).

  • After incubation, stop the reaction by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Harmol_Metabolism This compound This compound UGT UDP-Glucuronosyltransferase (UGT) This compound->UGT SULT Sulfotransferase (SULT) This compound->SULT Harmol_Glucuronide This compound-Glucuronide UGT->Harmol_Glucuronide Glucuronidation Harmol_Sulfate This compound-Sulfate SULT->Harmol_Sulfate Sulfation

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (for Total this compound) Add_IS->Hydrolysis Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation No (for Free this compound) Hydrolysis->Protein_Precipitation Yes Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for Evaluating Harmol's Anti-Cancer Properties on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol, a β-carboline alkaloid, has demonstrated notable anti-tumor effects across various cancer cell lines. This document provides a comprehensive set of protocols for researchers to evaluate the anti-cancer properties of this compound in a laboratory setting. The methodologies detailed herein focus on key aspects of cancer cell biology, including cell viability, apoptosis (programmed cell death), cell cycle progression, and the underlying molecular signaling pathways.

This compound has been shown to induce apoptosis in human lung carcinoma and glioma cells. The mechanisms of action are multifaceted, involving the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, and the suppression of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade. These application notes will guide users through the process of systematically investigating these effects.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-cancer properties of this compound on a selected cancer cell line.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Signaling Pathway Analysis a Cell Line Selection & Culture b This compound Treatment (Dose-Response) a->b c MTT Assay (Cell Viability) b->c d Determine IC50 Value c->d e Apoptosis Assay (Annexin V/PI Staining) d->e Based on IC50 g Protein Extraction d->g Based on IC50 f Cell Cycle Analysis (PI Staining) e->f h Western Blotting g->h i Analyze Key Proteins (e.g., Caspases, Akt, mTOR, MAPKs) h->i G cluster_0 Initial Observation cluster_1 Cellular Events cluster_2 Molecular Mechanisms A Decreased Cell Viability (MTT Assay) B Induction of Apoptosis (Annexin V Assay) A->B C G2/M Phase Arrest (Cell Cycle Analysis) A->C E Inhibition of PI3K/Akt/mTOR Pathway A->E D Caspase-8 Activation B->D F Modulation of MAPK Pathway (Potential) E->F G This compound This compound PI3K PI3K This compound->PI3K Inhibits Casp8 Caspase-8 This compound->Casp8 Activates MAPK_path MAPK Pathway (ERK, JNK, p38) This compound->MAPK_path Modulates? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp3 Caspase-3 Casp8->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis MAPK_path->Proliferation MAPK_path->Apoptosis

Application Notes: Utilizing Harmol to Probe the AMPK-mTOR-TFEB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Harmol, a β-carboline alkaloid, has emerged as a valuable pharmacological tool for investigating the intricate interplay between cellular energy sensing and lysosomal biogenesis. Specifically, this compound has been demonstrated to modulate the AMP-activated protein kinase (AMPK), mechanistic target of rapamycin (B549165) (mTOR), and transcription factor EB (TFEB) signaling axis.[1][2][3] This pathway is a central regulator of autophagy and lysosomal function, processes critical for cellular homeostasis and implicated in a variety of diseases, including neurodegenerative disorders.[2][4] These notes provide detailed applications and protocols for researchers utilizing this compound to study the AMPK-mTOR-TFEB pathway.

This compound activates AMPK and inhibits mTOR, leading to the dephosphorylation and subsequent nuclear translocation of TFEB.[1][5] Once in the nucleus, TFEB promotes the expression of genes involved in autophagy and lysosomal biogenesis.[1][5] This cascade of events can be monitored through a series of well-established molecular and cellular biology techniques.

Key Applications:

  • Induction of Autophagy and Lysosomal Biogenesis: this compound can be used as a potent inducer of autophagy and the synthesis of new lysosomes.[1][6]

  • Investigation of Neurodegenerative Disease Models: In models of Parkinson's disease, this compound has been shown to promote the degradation of α-synuclein, a protein prone to aggregation, and improve motor function.[1][2]

  • Pharmacological Tool for TFEB Activation: this compound serves as a readily available small molecule to study the downstream effects of TFEB activation in various cellular contexts.[7]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on key components of the AMPK-mTOR-TFEB pathway, as documented in studies using various cell lines and in vivo models.

Table 1: In Vitro Effects of this compound on the AMPK-mTOR-TFEB Pathway in PC12 Cells

Target ProteinThis compound Concentration (µM)Treatment Duration (h)Observed EffectReference
p-AMPK (Thr172)/AMPK3-3024Dose-dependent increase[1]
p-mTOR (Ser2448)/mTOR3-3024Dose-dependent decrease[1]
TFEB (Nuclear)3024Increased nuclear translocation[1][6]
LC3B-II/LC3B-I3024Significant increase[1][6]
p623024Significant decrease[1][6]
LAMP13024Significant increase[6]
Cathepsin D (mature)3024Significant increase[6]

Table 2: In Vivo Effects of this compound on the AMPK-mTOR-TFEB Pathway in A53T α-synuclein Transgenic Mice

Target ProteinThis compound Dosage (mg/kg)Treatment DurationTissueObserved EffectReference
p-AMPK (Thr172)/AMPK10, 20, 401 monthSubstantia nigraDose-dependent increase[1]
p-mTOR (Ser2448)/mTOR10, 20, 401 monthSubstantia nigraDose-dependent decrease[1]
TFEB10, 20, 401 monthSubstantia nigraDose-dependent increase[1]
LC3B-II/LC3B-I10, 20, 401 monthSubstantia nigraDose-dependent increase[1]
p6210, 20, 401 monthSubstantia nigraDose-dependent decrease[1]
LAMP110, 20, 401 monthSubstantia nigraDose-dependent increase[1]
Cathepsin D (mature)10, 20, 401 monthSubstantia nigraDose-dependent increase[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effects of this compound on the AMPK-mTOR-TFEB pathway.

Protocol 1: Western Blot Analysis of Pathway Proteins

This protocol outlines the procedure for detecting changes in the phosphorylation and expression levels of key proteins in the AMPK-mTOR-TFEB pathway following this compound treatment.

  • Cell Culture and Treatment:

    • Plate PC12 or N2a cells in 6-well plates and culture to 70-80% confluency.

    • Treat cells with this compound at desired concentrations (e.g., 3, 10, 30 µM) or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins by SDS-PAGE on an 8-15% gel, depending on the target protein size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • p-AMPKα (Thr172) (1:1000)

      • AMPKα (1:1000)

      • p-mTOR (Ser2448) (1:1000)

      • mTOR (1:1000)

      • TFEB (1:1000)

      • LC3B (1:1000)

      • p62/SQSTM1 (1:1000)

      • LAMP1 (1:1000)

      • Cathepsin D (1:1000)

      • β-actin or GAPDH (1:5000) as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Protocol 2: Assessment of Autophagic Flux using mCherry-GFP-LC3

This protocol utilizes a tandem fluorescent-tagged LC3 protein to monitor the progression of autophagy from autophagosome formation to lysosomal fusion.

  • Cell Transfection:

    • Plate N2a cells on glass coverslips in a 24-well plate.

    • When cells reach 50-60% confluency, transfect them with an mCherry-GFP-LC3 adenovirus or plasmid according to the manufacturer's instructions.

    • Allow 24-48 hours for protein expression.

  • This compound Treatment and Imaging:

    • Treat the transfected cells with this compound (e.g., 30 µM) or vehicle for the desired time (e.g., 24 hours).

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium with DAPI to counterstain nuclei.

    • Image the cells using a confocal microscope.

      • GFP is excited at ~488 nm and emission is collected at ~510 nm.

      • mCherry is excited at ~561 nm and emission is collected at ~610 nm.

  • Data Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry).

    • Autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome).

    • Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta relative to yellow indicates enhanced autophagic flux.

Protocol 3: Lysosomal Staining with LysoTracker Red

This protocol allows for the visualization and quantification of lysosomes within living cells.

  • Cell Culture and Treatment:

    • Plate N2a cells on glass-bottom dishes.

    • Treat cells with this compound (e.g., 30 µM) or vehicle control for the specified duration (e.g., 24 hours).

  • Staining:

    • Prepare a 50-75 nM working solution of LysoTracker Red DND-99 in pre-warmed cell culture medium.

    • Remove the medium from the cells and add the LysoTracker Red working solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

    • Replace the staining solution with fresh, pre-warmed medium.

  • Imaging and Analysis:

    • Image the cells immediately using a fluorescence microscope with an appropriate filter set (Excitation/Emission: ~577/590 nm).

    • Quantify the fluorescence intensity per cell to determine changes in lysosomal content.

Mandatory Visualizations

Harmol_AMPK_mTOR_TFEB_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 This compound->mTORC1 Inhibits AMPK->mTORC1 TFEB_cyto TFEB (Cytoplasm, Phosphorylated) mTORC1->TFEB_cyto Phosphorylates (Inactivates) TFEB_nucleus TFEB (Nucleus, Dephosphorylated) TFEB_cyto->TFEB_nucleus Dephosphorylation & Nuclear Translocation Autophagy_Lysosome_Genes Autophagy & Lysosomal Genes TFEB_nucleus->Autophagy_Lysosome_Genes Activates Transcription Autophagy_Lysosome_Biogenesis Autophagy & Lysosomal Biogenesis Autophagy_Lysosome_Genes->Autophagy_Lysosome_Biogenesis Leads to

Caption: this compound signaling pathway via AMPK, mTOR, and TFEB.

Experimental_Workflow Cell_Culture Cell Culture (e.g., N2a, PC12) Harmol_Treatment This compound Treatment Cell_Culture->Harmol_Treatment Western_Blot Western Blot (p-AMPK, p-mTOR, TFEB, LC3B, p62) Harmol_Treatment->Western_Blot mCherry_GFP_LC3 mCherry-GFP-LC3 Imaging (Autophagic Flux) Harmol_Treatment->mCherry_GFP_LC3 LysoTracker LysoTracker Red Staining (Lysosomal Content) Harmol_Treatment->LysoTracker Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis mCherry_GFP_LC3->Data_Analysis LysoTracker->Data_Analysis

Caption: Workflow for studying this compound's effects on autophagy.

References

Application Notes and Protocols: Harmol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Harmol (B1672944), a β-carboline alkaloid, has emerged as a promising small molecule in drug discovery with a diverse range of biological activities.[1][2][3] Preclinical studies have highlighted its potential in various therapeutic areas, including neurodegenerative diseases, cancer, and age-related disorders.[1][4][5] This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound.

Pharmacological Profile and Mechanism of Action:

This compound is an orally active compound that exhibits several key pharmacological effects.[1][2] It functions as a monoamine oxidase (MAO) inhibitor, specifically showing inhibitory effects on MAO-B.[1][5] Furthermore, this compound acts as an activator of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2][4] This activation leads to the enhanced clearance of protein aggregates, such as α-synuclein, which is implicated in Parkinson's disease.[1][4] this compound has also been shown to induce apoptosis and autophagy in various cancer cell lines.[1][2][6]

Key Signaling Pathways Modulated by this compound:

This compound exerts its effects through the modulation of several critical signaling pathways:

  • AMPK-mTOR-TFEB Pathway: In neuronal cells, this compound activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR).[4] This inhibition of mTOR leads to the dephosphorylation and nuclear translocation of TFEB, which in turn upregulates the expression of autophagy and lysosomal genes, promoting the degradation of pathological protein aggregates.[4]

  • Akt/mTOR Pathway: In glioma cells, this compound has been observed to suppress the Akt/mTOR pathway, which is a key signaling cascade involved in cell survival and proliferation.[1] This inhibition contributes to the induction of autophagy and apoptosis in cancer cells.

  • ERK1/2 Pathway: The induction of autophagy by this compound in some cancer cell lines, such as human non-small cell lung cancer A549 cells, is mediated through the activation of the ERK1/2 pathway.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cellular Models

Cell LineBiological EffectConcentration/DoseDuration of TreatmentReference
PC12Reduction of α-synuclein levels3-30 µM6-24 hours[1][2]
HeLaPromotes nuclear translocation of TFEB30 µM24 hours[1][2]
N2aEnhances nuclear translocation of endogenous TFEB30 µM24 hours[1][2]
U251MGInhibition of cell proliferation and induction of cell death0-100 µM24 and 48 hours[1][2]
U251MGInhibition of survivin expression, promotion of LC3-I and LC3-II expression0-100 µM0-48 hours[1][2]
H596Enhancement of caspase-3, -6, -8, and -9 activity60 µM3-6 hours[1]
C2C12Activation of autophagy1.3 µg/mL1-3 hours[1]
C2C12Activation of mitochondria-specific autophagy1.3 µg/mL45-60 minutes[1]
C2C12Upregulation of mitochondrial function markers1.3 µg/mL16 hours[1]
LNCaP & VCaPInhibition of cell growthNot specified7 days[7]
PC3 hAR MMTV-lucInhibition of AR transactivation (IC50)183 nM (at 0.1 nM R1881), 535 nM (at 0.3 nM R1881), 1.9 µM (at 1 nM R1881)Not specified[7]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelBiological EffectDosageDosing RegimenReference
α-synuclein transgenic mouse model of Parkinson's diseaseImprovement of motor deficits, reduction of α-synuclein levels in substantia nigra and prefrontal cortex10-40 mg/kgOrally, twice a day for one month[1][2][4]
Diet-induced pre-diabetic male miceImproved glucose tolerance, liver steatosis, and insulin (B600854) sensitivityNot specifiedNot specified[5]
Two-year-old male and female miceDelayed frailty onset, improved glycemia, exercise performance, and strengthNot specifiedNot specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound.

Protocol 1: In Vitro Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U251MG human glioma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 0 to 100 µM.[1][2] A vehicle control (DMSO) should be included.

  • Replace the medium in each well with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (for MTT) or soluble formazan (for WST-1).

  • If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., Akt/mTOR or AMPK-mTOR-TFEB).

Materials:

  • Cells or tissue samples treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, TFEB, p-Akt, Akt, LC3, survivin) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the this compound-treated cells or tissues in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Protocol 3: In Vivo Efficacy Study in a Parkinson's Disease Mouse Model

Objective: To evaluate the neuroprotective effects of this compound in an α-synuclein transgenic mouse model of Parkinson's disease.

Materials:

  • α-synuclein transgenic mice and wild-type littermates

  • This compound

  • Vehicle solution (e.g., saline)

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Equipment for tissue collection and processing

Procedure:

  • Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.

  • Divide the transgenic mice into groups: vehicle control and this compound treatment groups (e.g., 10, 20, and 40 mg/kg).[4] A group of wild-type mice receiving the vehicle will serve as a baseline control.

  • Administer this compound or vehicle orally to the respective groups twice a day for one month.[1][2]

  • Conduct behavioral tests at baseline and at the end of the treatment period to assess motor function. Examples include:

    • Rotarod test: To measure motor coordination and balance.

    • Open field test: To assess locomotor activity and anxiety-like behavior.

  • At the end of the study, euthanize the mice and collect brain tissues (e.g., substantia nigra and prefrontal cortex).

  • Process the brain tissues for further analysis, such as:

    • Immunohistochemistry: To visualize and quantify α-synuclein aggregates and dopaminergic neuron loss.

    • Western blot analysis: To measure the levels of α-synuclein and proteins involved in the autophagy-lysosome pathway (e.g., TFEB, LC3).

Visualizations

Signaling Pathway Diagrams

Harmol_AMPK_mTOR_TFEB_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB_cyto TFEB (cytoplasm) (phosphorylated) mTOR->TFEB_cyto Phosphorylates (Inactivates) TFEB_nucleus TFEB (nucleus) (dephosphorylated) TFEB_cyto->TFEB_nucleus Dephosphorylation & Nuclear Translocation Autophagy_Lysosome_Genes Autophagy & Lysosomal Genes TFEB_nucleus->Autophagy_Lysosome_Genes Upregulates Transcription Protein_Degradation Protein Aggregate Degradation (e.g., α-synuclein) Autophagy_Lysosome_Genes->Protein_Degradation Promotes

Caption: this compound's activation of the AMPK-mTOR-TFEB pathway.

Harmol_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits Survivin Survivin This compound->Survivin Inhibits Autophagy Autophagy This compound->Autophagy Induces Apoptosis Apoptosis This compound->Apoptosis Induces mTOR mTOR Akt->mTOR Activates mTOR->Autophagy Inhibits Survivin->Apoptosis Inhibits

Caption: this compound's inhibition of the Akt/mTOR pathway in cancer cells.

Experimental Workflow Diagram

In_Vivo_Efficacy_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Assessment Animal_Acclimatization Animal Acclimatization Baseline_Behavioral_Testing Baseline Behavioral Testing Animal_Acclimatization->Baseline_Behavioral_Testing Grouping Grouping: - Vehicle Control - this compound (10, 20, 40 mg/kg) Baseline_Behavioral_Testing->Grouping Dosing Oral Gavage (Twice daily for 1 month) Grouping->Dosing Final_Behavioral_Testing Final Behavioral Testing (Rotarod, Open Field) Dosing->Final_Behavioral_Testing Euthanasia_Tissue_Collection Euthanasia & Brain Tissue Collection Final_Behavioral_Testing->Euthanasia_Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, IHC) Euthanasia_Tissue_Collection->Biochemical_Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Harmol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Harmol and its analogs. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound scaffold?

A1: The most prevalent and effective method for constructing the β-carboline core of this compound and its analogs is the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Q2: What are the key starting materials for this compound synthesis?

A2: The synthesis of this compound typically starts with serotonin (B10506) (5-hydroxytryptamine) or a protected derivative, which provides the necessary β-arylethylamine backbone with a hydroxyl group at the correct position. The other key reactant is an aldehyde, commonly acetaldehyde (B116499) or its equivalent, to form the 1-methyl substitution on the β-carboline ring.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Pictet-Spengler reaction can be effectively monitored using thin-layer chromatography (TLC). The product, being a larger, more conjugated system, will typically have a different Rf value compared to the starting materials (tryptamine and aldehyde). Disappearance of the starting material spots and the appearance of a new product spot indicate reaction progression. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My Pictet-Spengler reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix it?

    A: Low or no yield in a Pictet-Spengler reaction can stem from several factors:

    • Insufficiently Activated Aromatic Ring: The indole (B1671886) nucleus of tryptamine needs to be sufficiently electron-rich to act as a nucleophile in the cyclization step. If your tryptamine analog has strong electron-withdrawing groups, the reaction may be sluggish or fail entirely.

      • Solution: Consider using tryptamine analogs with electron-donating groups on the indole ring. If this is not possible, harsher reaction conditions (stronger acid, higher temperature) may be required, but be mindful of potential side reactions.[3]

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Too little acid will result in a slow reaction, while too much can protonate the tryptamine's amino group, rendering it non-nucleophilic.

      • Solution: A range of Brønsted acids (e.g., HCl, H₂SO₄, TFA, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂) can be used.[4][5] Optimization of the catalyst type and loading is recommended. For sensitive substrates, milder catalysts like chiral phosphoric acids may be beneficial.

    • Improper Reaction Temperature: The optimal temperature is substrate-dependent.

      • Solution: Some reactions proceed well at room temperature, while others require heating.[6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction. Excessive heat can lead to decomposition of starting materials or the final product.

    • Unsuitable Solvent: The solvent affects the solubility of reactants and the stability of intermediates.

      • Solution: While protic solvents are common, aprotic solvents have been reported to give superior yields in some cases.[3] A solvent screen including options like acetonitrile, dichloromethane (B109758), or toluene (B28343) could identify the optimal medium for your specific substrates.[4]

    • Decomposition of Starting Materials: Aldehydes, in particular, can be prone to oxidation or polymerization under acidic conditions.

      • Solution: Use freshly distilled or purified aldehydes. Consider adding the aldehyde slowly to the reaction mixture. If decomposition is suspected, employ milder reaction conditions (lower temperature, weaker acid).

Issue 2: Formation of Side Products

  • Q: My reaction is producing the desired product, but I'm also getting significant amounts of impurities. What are these side products and how can I minimize them?

    A: The formation of side products is a common challenge. Here are some possibilities:

    • Over-alkylation or Polymerization: The newly formed β-carboline can sometimes react further with the starting materials.

      • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde can help to fully consume the tryptamine starting material.[7] Slow addition of the aldehyde can also minimize these side reactions.

    • Formation of Regioisomers: If the indole ring has multiple potential sites for cyclization, a mixture of regioisomers may be formed.

      • Solution: The regioselectivity is often influenced by the electronic and steric properties of substituents on the indole ring. The choice of solvent can also direct regioselectivity in some instances.

    • Dehydrogenation/Oxidation of the Product: The initial tetrahydro-β-carboline product can sometimes be oxidized to the fully aromatic β-carboline (like harmane from harmaline).

      • Solution: To prevent this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the aromatic product is desired, a separate oxidation step using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or palladium on carbon (Pd/C) can be performed after the Pictet-Spengler reaction.[8][9]

Issue 3: Difficult Purification

  • Q: I'm having trouble purifying my this compound analog. What are the recommended methods?

    A: Purification of β-carbolines can be challenging due to their similar polarities and potential for strong adsorption to silica (B1680970) gel.

    • Solution:

      • Acid-Base Extraction: After the reaction, an acid-base workup can be effective. The basic nitrogen atom of the β-carboline allows it to be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

      • Column Chromatography: Silica gel column chromatography is a common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is often effective. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce tailing of the product on the silica gel.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

      • pH-Zone-Refining Counter-Current Chromatography: For separating closely related alkaloids like harmine (B1663883) and harmaline (B1672942), pH-zone-refining counter-current chromatography has been shown to be a powerful technique, yielding high purity products.[10]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of β-Carboline Analogs

Starting TryptamineAldehyde/KetoneCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
L-tryptophanp-tolualdehydeAcetic AcidReflux (80)-65-80[11]
L-tryptophanp-dimethylaminobenzaldehydeAcetic AcidReflux (80)-65-80[11]
TryptamineVarious aldehydesAcetic Acid80->80[12]
4-(aminomethyl)indoleTs-d-lyxoseAcetonitrile120566[13]
Tryptamine derivativesVarious aldehydes1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux12up to 96[4]
Tryptophan derivativeVarious aldehydesDichloromethaneRoom Temp15-[14]
TryptamineAcetaldehyde0.1 N HCl---[9]
TryptamineVarious aldehydesDichloromethane--62-90[15]

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.

Experimental Protocols

Protocol 1: General Pictet-Spengler Synthesis of a 1-Substituted-1,2,3,4-tetrahydro-β-carboline
  • Reactant Preparation: Dissolve the tryptamine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or toluene) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Addition of Aldehyde: Add the aldehyde (1.1 equivalents) to the solution.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.1 equivalents) dropwise to the stirring solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC until the starting tryptamine is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Purification of this compound Analogs
  • Column Chromatography Setup: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of dichloromethane and methanol, or hexane and ethyl acetate).

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.

  • Further Purification (Optional): If necessary, further purification can be achieved by recrystallization from a suitable solvent.

Mandatory Visualizations

Signaling Pathway

Harmol_Signaling_Pathway cluster_cell Cell This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB TFEB (Cytoplasm) mTOR->TFEB Inhibits (Phosphorylation) TFEB_nucleus TFEB (Nucleus) TFEB->TFEB_nucleus Translocation Autophagy_Lysosome Autophagy & Lysosome Biogenesis TFEB_nucleus->Autophagy_Lysosome Promotes Transcription Alpha_Syn_Degradation α-synuclein Degradation Autophagy_Lysosome->Alpha_Syn_Degradation Leads to

Caption: this compound activates the AMPK-mTOR-TFEB signaling pathway, promoting autophagy.

Experimental Workflow

Harmol_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (Serotonin derivative, Acetaldehyde) Reaction Pictet-Spengler Reaction (Acid Catalyst, Solvent, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Quench Quench Reaction (Aqueous Base) Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound/Analog Characterization->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Overcoming challenges in the extraction and purification of Harmol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of Harmol (B1672944) from its natural sources, primarily Peganum harmala (Syrian Rue).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low Yield of Crude this compound Extract

Q: My extraction process is resulting in a very low yield of the crude alkaloid mixture. What are the potential causes and how can I improve it?

A: Low yields are a common challenge and can stem from several factors throughout the extraction process. Here are the primary areas to investigate:

  • Incomplete Extraction: The target alkaloids may not be fully extracted from the plant material.

    • Solution 1: Optimize Extraction Method. Conventional methods like Soxhlet extraction can be time-consuming and may lead to lower yields compared to modern techniques.[1] Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) have been shown to produce higher yields in significantly less time.[1]

    • Solution 2: Re-evaluate Solvent Choice. The efficiency of the extraction is highly dependent on the solvent system. While methanol (B129727) or ethanol (B145695) are commonly used, ensure the pH of your aqueous solution is appropriate.[2] Acidified water (e.g., with 0.1-1% HCl or acetic acid) is used to convert the alkaloids into their salt form, increasing their solubility in the aqueous phase.[2][3]

    • Solution 3: Increase Extraction Cycles/Time. Ensure the plant material is exhausted. For maceration or reflux techniques, perform multiple extraction cycles (at least three) with fresh solvent until a sample of the extract tests negative for alkaloids (e.g., with Wagner's reagent).[4][5] For methods like MAE or UAE, optimizing the extraction time is crucial; studies have compared yields at 15 and 30 minutes.[1]

  • Alkaloid Degradation: this compound and related alkaloids can degrade under harsh conditions.

    • Solution 1: Avoid Excessive Heat and Light. Prolonged exposure to high temperatures during methods like Soxhlet extraction can cause degradation.[1][6] Similarly, photochemical degradation can occur, so it's advisable to protect extracts from direct light.[6][7]

    • Solution 2: Use Moderate pH. While pH manipulation is key for acid-base extractions, prolonged exposure to very strong acids or bases can cause hydrolysis or other degradation reactions.[5] Use dilute acids and bases where possible and minimize the time the alkaloids spend in highly acidic or basic solutions.

  • Mechanical Losses: Physical loss of product during transfers and filtration can significantly impact yield.

    • Solution 1: Improve Filtration Technique. Filtration of the initial plant material can be tedious.[8] Using a Buchner funnel with appropriate filter paper can improve efficiency.[3] When filtering precipitated alkaloids, ensure the filter medium is fine enough to retain the product and wash the precipitate thoroughly to remove impurities.[9]

    • Solution 2: Ensure Complete Precipitation. After basifying the acidic extract, ensure the pH is high enough (typically pH 9-10) to precipitate all the alkaloids.[9] Check the supernatant for any remaining dissolved alkaloids before discarding.

References

Technical Support Center: Minimizing Off-Target Effects of Harmol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing the off-target effects of Harmol in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of this compound?

A1: this compound is a β-carboline alkaloid with several known biological activities. Its primary on-target effects include the inhibition of monoamine oxidase A (MAO-A) and the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] this compound is considered a poor inhibitor of monoamine oxidase B (MAO-B).[2] A significant known off-target effect of this compound is its competitive antagonism of the Androgen Receptor (AR).[3]

Q2: How can I minimize off-target effects in my experimental design when using this compound?

A2: Proactively minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[4]

  • Use of Control Compounds: Whenever possible, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. If a specific inactive analog is not available, using structurally unrelated compounds with the same on-target effect can help differentiate on-target from off-target phenotypes.

  • Orthogonal Approaches: Confirm your findings using non-pharmacological methods. For example, use siRNA or CRISPR-Cas9 to knock down the intended target (e.g., MAO-A or TFEB). If the phenotype observed with this compound is not replicated in the knockdown/knockout model, it is likely an off-target effect.[4]

  • Cell Line Selection: Use cell lines where the on-target and potential off-target proteins are well-characterized. For instance, when studying AR-related off-target effects, use cell lines with known AR expression levels (e.g., LNCaP, VCaP for AR-positive, and PC3, DU145 for AR-negative).[3]

Q3: What are some common issues encountered during experiments with this compound and how can I troubleshoot them?

A3: Please refer to the Troubleshooting Guide section below for detailed solutions to specific experimental problems.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's on-target and off-target activities. It is important to note that IC50 and EC50 values can vary depending on the experimental conditions (e.g., cell type, substrate concentration).

Table 1: On-Target Activity of this compound

Target/PathwayActivityReported ValueCell Line/SystemReference
Monoamine Oxidase A (MAO-A) Inhibition (IC50)0.018 µMHuman MAO-A[5]
Monoamine Oxidase B (MAO-B) Inhibition (IC50)Poor inhibitorHuman MAO-B[2]
TFEB Activation Activation (EC50)Not explicitly reported; effective at 30 µMHeLa, N2a cells[1]
AMPK Activation Activation (EC50)Not explicitly reported; observed with this compound treatmentPC12 cells[6]
mTOR Inhibition Inhibition (IC50)Not explicitly reported; observed with this compound treatmentU251MG cells[1]

Table 2: Off-Target Activity of this compound

TargetActivityReported ValueCell Line/SystemReference
Androgen Receptor (AR) Competitive Antagonism (IC50)540 nM (in competition with [3H]-R1881)U2OS-hAR-ARE-Luc cells[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, please refer to the following diagrams generated using Graphviz.

Harmol_Signaling_Pathway This compound This compound MAOA MAO-A This compound->MAOA Inhibits AMPK AMPK This compound->AMPK Activates mTOR mTOR This compound->mTOR Inhibits TFEB_cyto Cytoplasmic TFEB (Phosphorylated) This compound->TFEB_cyto Promotes Dephosphorylation AR Androgen Receptor (Off-Target) This compound->AR Antagonizes AMPK->mTOR Inhibits mTOR->TFEB_cyto Phosphorylates (Inhibits nuclear translocation) TFEB_nuclear Nuclear TFEB (Dephosphorylated) TFEB_cyto->TFEB_nuclear Translocates to Nucleus Autophagy Autophagy & Lysosomal Biogenesis TFEB_nuclear->Autophagy Promotes Transcription

Caption: Simplified signaling pathway of this compound's on-target and known off-target effects.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Validation DoseResponse Dose-Response Curve (On-Target Effect) Phenotype Observe Phenotype DoseResponse->Phenotype CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phenotype->CETSA KinaseProfiling Kinase Profiling (Broad Off-Target Screen) Phenotype->KinaseProfiling ReceptorBinding Receptor Binding Assay (e.g., for AR) Phenotype->ReceptorBinding InactiveAnalog Control Compound (Inactive Analog or Unrelated Agonist/Antagonist) Phenotype->InactiveAnalog Knockdown Genetic Knockdown/Knockout (siRNA/CRISPR) CETSA->Knockdown KinaseProfiling->Knockdown ReceptorBinding->Knockdown Rescue Rescue Experiment Knockdown->Rescue

Caption: A generalized experimental workflow to identify and validate off-target effects of this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Cell line heterogeneity.1. Standardize cell passage number, seeding density, and growth media. 2. Prepare fresh this compound stock solutions and store them appropriately. 3. Perform cell line authentication.
Observed phenotype does not match known on-target effects 1. Dominant off-target effect at the concentration used. 2. Cell-type specific signaling pathways.1. Perform a dose-response curve to determine if the on-target effect can be observed at a lower concentration. 2. Investigate the expression levels of the intended target and known off-targets (e.g., AR) in your cell line. 3. Conduct unbiased screening (e.g., proteomics, transcriptomics) to identify novel off-targets.
Toxicity observed at effective concentrations 1. On-target toxicity (e.g., excessive autophagy). 2. Off-target toxicity.1. Carefully titrate this compound to the lowest effective concentration. 2. Use a genetic approach (e.g., TFEB overexpression) to mimic the on-target effect and assess for similar toxicity. 3. Perform counter-screening against a panel of known toxicity targets.
Lack of an inactive control compound Difficulty in obtaining a structurally related inactive analog.1. Use multiple, structurally diverse compounds that share the same on-target mechanism to see if they produce the same phenotype. 2. Perform a rescue experiment. For example, if this compound's effect is thought to be mediated by MAO-A inhibition, see if the phenotype can be reversed by adding back the product of the MAO-A reaction.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methods and can be used to confirm the direct binding of this compound to its intracellular targets.[4][7]

Objective: To determine if this compound binds to a specific target protein in a cellular context by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest and wash the cells. Resuspend the cell pellet in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of the target of interest in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target kinase interactions.[8][9]

Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Competitive Radioligand Binding Assay for Androgen Receptor

This protocol is based on the method used to identify this compound as an AR antagonist and can be adapted to quantify its binding affinity.[3][10]

Objective: To determine the binding affinity (IC50) of this compound for the Androgen Receptor.

Methodology:

  • Cell Culture: Plate cells expressing the Androgen Receptor (e.g., U2OS-hAR-ARE-luc) in a 96-well plate.

  • Competition Assay: Incubate the cells with a constant concentration of a radiolabeled AR agonist (e.g., [3H]-R1881) and a range of concentrations of unlabeled this compound. Include a control with only the radioligand (total binding) and a control with the radioligand and a high concentration of an unlabeled AR agonist (non-specific binding).

  • Incubation and Washing: Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (e.g., 3 hours). Wash the cells multiple times with cold PBS to remove unbound radioligand.

  • Detection: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a competitive binding curve to determine the IC50 value.

References

Optimizing Harmol Concentration for Neuroprotection Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Harmol in neuroprotection assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for neuroprotection assays?

A1: The optimal concentration of this compound for neuroprotection is cell-type dependent and should be determined empirically. Based on current literature, a concentration range of 3-30 µM is recommended for in vitro studies.[1] It is crucial to perform a dose-response curve to identify the concentration that provides the maximal protective effect with minimal cytotoxicity. For in vivo studies in mouse models of Parkinson's disease, dosages of 10, 20, and 40 mg/kg have been utilized.[1]

Q2: How should I dissolve this compound for my experiments?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] Subsequently, this stock solution can be diluted in cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, as higher concentrations can be cytotoxic.[3][4][5]

Q3: What is the mechanism of action of this compound in neuroprotection?

A3: this compound exerts its neuroprotective effects primarily by enhancing the autophagy-lysosome pathway, which is crucial for the degradation of misfolded proteins like α-synuclein, a key player in Parkinson's disease pathology.[1] this compound activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR). This leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. In the nucleus, TFEB promotes the expression of genes involved in these processes, thereby enhancing the clearance of pathogenic protein aggregates.[1]

Q4: Is this compound cytotoxic to neuronal cells?

A4: Like many compounds, this compound can exhibit cytotoxicity at high concentrations. While some studies suggest that beta-carbolines, the class of compounds this compound belongs to, do not show significant cytotoxicity at effective neuroprotective concentrations, it is essential to determine the cytotoxic profile in your specific cell model. An MTT assay or similar cell viability assay should be performed to determine the half-maximal inhibitory concentration (IC50) and to select a non-toxic working concentration for your neuroprotection experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No neuroprotective effect observed. 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a protective effect. 2. Timing of Treatment: The pre-treatment, co-treatment, or post-treatment timing with the neurotoxic insult may not be optimal. 3. Instability of this compound: this compound may degrade in the culture medium over long incubation periods.[6] 4. Assay Sensitivity: The assay used to measure neuroprotection may not be sensitive enough to detect subtle protective effects.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1-50 µM). 2. Vary the timing of this compound application relative to the neurotoxic challenge. 3. Prepare fresh this compound solutions for each experiment and consider the stability of the compound in your specific media.[6] 4. Use multiple assays to assess neuroprotection, such as measuring different markers of cell death (e.g., LDH release, caspase activity) in addition to cell viability (MTT).
High cell death in this compound-treated control wells. 1. This compound Cytotoxicity: The concentration of this compound used is toxic to the cells. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high.[3][4][5] 3. Compound Precipitation: this compound may precipitate out of solution at high concentrations, leading to physical stress on the cells.[7]1. Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 of this compound in your cell line and use concentrations well below this value. 2. Ensure the final DMSO concentration is at a safe level for your cells (typically ≤ 0.1% - 0.5%).[3] Include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. Visually inspect the culture wells for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution of this compound in DMSO.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Inaccurate Pipetting: Errors in pipetting small volumes of this compound, neurotoxin, or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate leading to changes in concentrations. 4. Issues with MTT Assay: The MTT assay can be influenced by factors such as changes in cellular metabolism that do not reflect cell viability.[8][9][10][11][12]1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to minimize evaporation. 4. Consider supplementing the MTT assay with other viability assays that have different mechanisms, such as Trypan Blue exclusion or LDH release assay.[8]
Difficulty in detecting α-synuclein degradation. 1. Inefficient Transfection/Transduction: Low expression of α-synuclein in the cellular model. 2. Antibody Issues: The primary antibody used for Western blotting may not be specific or sensitive enough. 3. Protein Loss During Western Blotting: Small, lysine-rich proteins like α-synuclein can be washed off the membrane.[1][13]1. Optimize transfection or transduction protocols to achieve higher expression levels of α-synuclein. 2. Validate the specificity and sensitivity of your α-synuclein antibody. 3. Consider treating the Western blot membrane with a crosslinker like DSP after transfer to enhance α-synuclein retention.[1][13]

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of this compound for In Vitro and In Vivo Neuroprotection Studies.

Model System Recommended Concentration/Dosage Reference
In Vitro (e.g., PC12, N2a, SH-SY5Y cells)3 - 30 µM[1]
In Vivo (A53T α-syn transgenic mice)10, 20, 40 mg/kg (intragastric administration)[1]

Table 2: Cytotoxicity of Various Compounds in Neuronal Cell Lines (for reference).

Compound Cell Line IC50 Value Reference
Manganese Chloride (MnCl2)SH-SY5YVaries with exposure time[14]
3,4-MDPHPDifferentiated SH-SY5Y> 500 µM[15]
2-Cl-4,5-MDMADifferentiated SH-SY5Y> 500 µM[15]
EpinephrinehiPSC-derived neurons59 µM[16]
DopaminehiPSC-derived neurons118.7 µM[16]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and this compound Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is intended to determine the effect of this compound on neuronal cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effect of this compound against the neurotoxin MPP+, a commonly used model for Parkinson's disease.

Materials:

  • Differentiated SH-SY5Y cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium) solution

  • Reagents for viability assay (e.g., MTT assay kit)

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using an appropriate protocol (e.g., retinoic acid treatment).

  • This compound Pre-treatment: Pre-treat the differentiated cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 2-24 hours). Include a vehicle control.

  • Neurotoxin Challenge: After pre-treatment, expose the cells to a pre-determined toxic concentration of MPP+ (e.g., 1.5 mM) for 24 hours.[17] A control group without MPP+ treatment should also be included.

  • Assessment of Neuroprotection: Following the incubation with MPP+, assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells pre-treated with this compound and exposed to MPP+ to those treated with MPP+ alone. An increase in cell viability in the this compound-treated groups indicates a neuroprotective effect.

Visualizations

Harmol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_process Cellular Process This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR This compound->mTOR Inhibits AMPK->mTOR Inhibits TFEB_P Phosphorylated TFEB mTOR->TFEB_P Phosphorylates TFEB TFEB TFEB_P->TFEB Dephosphorylation & Translocation Autophagy_Lysosome_Genes Autophagy & Lysosomal Genes TFEB->Autophagy_Lysosome_Genes Promotes Transcription Autophagy_Lysosome_Biogenesis Autophagy & Lysosome Biogenesis Autophagy_Lysosome_Genes->Autophagy_Lysosome_Biogenesis Leads to Alpha_Syn_Degradation α-synuclein Degradation Autophagy_Lysosome_Biogenesis->Alpha_Syn_Degradation Enhances Neuroprotection Neuroprotection Alpha_Syn_Degradation->Neuroprotection

Caption: this compound's Neuroprotective Signaling Pathway.

Experimental_Workflow_Neuroprotection cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Differentiate Cells (if required) A->B E Pre-treat with this compound (various concentrations) B->E C Prepare this compound Stock (in DMSO) C->E D Prepare Neurotoxin (e.g., MPP+) F Induce Neurotoxicity (add neurotoxin) D->F E->F G Incubate for 24-48h F->G H Perform Cell Viability Assay (e.g., MTT) G->H I Measure Absorbance H->I J Calculate % Viability vs. Control I->J K Determine Neuroprotective Effect J->K

Caption: Experimental Workflow for a Neuroprotection Assay.

References

How to prevent the degradation of Harmol during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of Harmol during storage. It includes troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: The primary factors leading to the degradation of this compound are exposure to light, elevated temperatures, high humidity, and non-optimal pH conditions in solution.[1] Photo-oxidation, or degradation caused by light in the presence of oxygen, is a significant pathway for this compound degradation, particularly in aqueous solutions.[1] Hydrolysis and oxidation are other potential degradation routes under various stress conditions.

Q2: What are the ideal storage conditions for solid this compound?

A2: For solid (powder) this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. These conditions minimize exposure to light, moisture, and high temperatures, which are known to accelerate degradation.

Q3: How should I store this compound in solution?

A3: this compound solutions are susceptible to photo-degradation and pH-dependent hydrolysis.[1] Therefore, solutions should be stored in amber or light-blocking containers at refrigerated temperatures (2-8 °C). The pH of the solution should be controlled, as extreme pH values can catalyze degradation. For short-term storage, use of a buffer system can help maintain a stable pH.

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature is not recommended for extended periods due to the increased risk of thermal and photo-degradation. If short-term storage at room temperature is unavoidable, ensure the solution is protected from light.

Troubleshooting Guide

Problem 1: I observe a color change in my solid this compound powder.

  • Possible Cause: This could indicate degradation due to exposure to light or oxidation.

  • Solution:

    • Immediately transfer the powder to a new, airtight, amber or opaque container.

    • Store the container in a cool, dark, and dry place, preferably in a desiccator to control humidity.

    • Before use in critical experiments, it is advisable to re-analyze the purity of the material using a suitable analytical method like HPLC.

Problem 2: My this compound solution has turned yellow/brown.

  • Possible Cause: Discoloration of a this compound solution is a strong indicator of degradation, likely due to photo-oxidation or other chemical decomposition.

  • Solution:

    • Discard the discolored solution.

    • Prepare a fresh solution using high-purity solvent and solid this compound that has been properly stored.

    • Always store the newly prepared solution in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Store the solution at refrigerated temperatures (2-8 °C).

Problem 3: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause: The appearance of new peaks in an HPLC chromatogram suggests the formation of degradation products.

  • Solution:

    • Review the storage conditions of your sample. Were there any deviations from the recommended temperature, light, or humidity levels?

    • Perform a forced degradation study on a fresh sample of this compound to identify potential degradation products and their retention times. This will help in confirming if the new peaks correspond to degradants.

    • Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all its potential degradation products.[2]

Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from general principles of pharmaceutical stability testing and should be considered as a guideline. Specific degradation rates can vary based on the purity of the compound and the exact experimental conditions.

Storage ConditionTemperatureRelative Humidity (RH)Light ConditionExpected Stability of Solid this compound (Purity >98%)
Long-Term 2-8°C< 40%Dark> 24 months
Intermediate 25°C60%Dark6 - 12 months
Accelerated 40°C75%Dark< 6 months
Long-Term 2-8°C< 40%Ambient Light12 - 24 months
Intermediate 25°C60%Ambient Light< 6 months
Accelerated 40°C75%Ambient LightSignificant degradation expected in a short period

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and its degradation products. Method optimization and validation are crucial for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is often effective for separating the parent compound from its degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • A typical gradient might be:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: Set to the λmax of this compound (e.g., around 254 nm and 315 nm). A PDA detector is recommended to monitor for the appearance of degradation products with different spectral properties.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound and any degradation products by integrating the peak areas.

Visualizations

Harmol_Degradation_Troubleshooting Troubleshooting this compound Degradation start Start: Suspected this compound Degradation visual_check Visual Inspection: Color change or precipitation? start->visual_check solid_vs_solution Is the sample solid or a solution? visual_check->solid_vs_solution Yes hplc_analysis Perform Stability-Indicating HPLC Analysis visual_check->hplc_analysis No solid_action Action for Solid: - Store in airtight, dark, dry container. - Re-analyze purity before use. solid_vs_solution->solid_action Solid solution_action Action for Solution: - Discard degraded solution. - Prepare fresh solution. - Store in amber vial at 2-8°C. solid_vs_solution->solution_action Solution solid_action->hplc_analysis solution_action->hplc_analysis unexpected_peaks Unexpected peaks observed? hplc_analysis->unexpected_peaks review_storage Review Storage Conditions: - Temperature excursions? - Light exposure? - Humidity issues? unexpected_peaks->review_storage Yes end_stable End: this compound is stable. unexpected_peaks->end_stable No forced_degradation Conduct Forced Degradation Study to identify degradation products. review_storage->forced_degradation end_degraded End: Degradation confirmed. Implement corrective actions. forced_degradation->end_degraded

Caption: Troubleshooting workflow for suspected this compound degradation.

Harmol_Storage_Logic This compound Storage Best Practices This compound This compound Sample form Form of this compound? This compound->form solid Solid (Powder) form->solid Solid solution Solution form->solution Solution solid_storage Store in: - Tightly sealed container - Dark (amber/opaque vial) - Cool (2-8°C for long-term) - Dry (desiccator recommended) solid->solid_storage solution_storage Store in: - Tightly sealed amber vial - Dark (protect from light) - Refrigerated (2-8°C) - Controlled pH (use buffer) solution->solution_storage avoid Avoid: - Direct sunlight/UV light - High temperatures - High humidity - Extreme pH solid_storage->avoid solution_storage->avoid

Caption: Best practices for storing solid and solution forms of this compound.

References

How to enhance the signal-to-noise ratio in Harmol fluorescence imaging?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Harmol fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence imaging?

A1: The optimal excitation and emission wavelengths for this compound are crucial for maximizing the fluorescence signal. Based on spectral data of harmala alkaloids, the excitation maximum is approximately 365-382 nm, and the emission peak is around 490 nm. It is highly recommended to experimentally determine the optimal wavelengths using your specific imaging system and experimental conditions.

Q2: My this compound fluorescence signal is very weak. What are the potential causes and solutions?

A2: A weak fluorescence signal can stem from several factors. These include suboptimal excitation/emission filter selection, low this compound concentration, photobleaching, or issues with the imaging hardware. To address this, ensure your filter sets are appropriate for this compound's spectral properties, consider increasing the this compound concentration if feasible, and minimize light exposure to reduce photobleaching. Refer to the troubleshooting guide below for a more detailed workflow.

Q3: I am observing a high degree of background fluorescence in my this compound imaging experiments. How can I reduce it?

A3: High background fluorescence can significantly lower the signal-to-noise ratio. Common sources include autofluorescence from cells or media components, and non-specific binding of this compound. Strategies to mitigate this include using phenol (B47542) red-free media, employing background subtraction during image analysis, and ensuring thorough washing steps to remove unbound this compound.[1][2][3]

Q4: How can I minimize photobleaching of this compound during time-lapse imaging?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[4][5] To minimize photobleaching of this compound, you should:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Use Neutral Density Filters: These filters can attenuate the excitation light without changing its spectral properties.

  • Employ Anti-fade Reagents: Mounting media containing anti-fade reagents can help to reduce the rate of photobleaching.[6]

Q5: What is the expected fluorescence quantum yield of this compound?

A5: While a definitive quantum yield for this compound is not consistently reported across the literature, related harmala alkaloids have reported quantum yields ranging from 16% to 49%.[7] An aqueous extract of Peganum harmala, which contains this compound, has been shown to have a quantum yield as high as 75.6%.[7][8] The actual quantum yield in your experiment will depend on the local microenvironment (e.g., solvent, pH, binding to cellular structures).

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish the specific this compound fluorescence from the background.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Wavelengths Determine the precise excitation and emission maxima of this compound in your experimental system using a spectrophotometer or by testing different filter combinations on your microscope.Maximized fluorescence signal from this compound.
Low Fluorophore Concentration If experimentally permissible, incrementally increase the concentration of this compound.A stronger fluorescence signal, improving the SNR.
Photobleaching Reduce the intensity and duration of light exposure. Use anti-fade mounting media.Preservation of the fluorescent signal over time, especially during longer imaging sessions.
High Background Fluorescence See the "High Background Fluorescence" troubleshooting guide below.A darker background, making the specific signal from this compound more prominent.
Detector Settings Optimize the gain and offset settings on your detector (e.g., PMT or camera).Enhanced detection of the fluorescence signal without amplifying noise excessively.
Issue 2: High Background Fluorescence

High background can originate from various sources, obscuring the desired signal.

Potential Cause Troubleshooting Step Expected Outcome
Cellular Autofluorescence Image an unstained control sample (cells only) to determine the level of intrinsic fluorescence. If significant, consider using spectral unmixing techniques if your imaging system supports it.[1][2][9]Identification and potential computational removal of the autofluorescence signal.
Media Autofluorescence Use phenol red-free imaging media.[9] For live-cell imaging, consider switching to an optically clear buffered saline solution during imaging.Reduction in diffuse background fluorescence originating from the imaging medium.
Non-specific Binding Ensure adequate washing steps after this compound incubation to remove any unbound molecules.Minimized background signal from non-specifically bound this compound.
Contaminated Optics Clean the objective lens and other optical components of the microscope according to the manufacturer's instructions.Removal of fluorescent contaminants that may contribute to background noise.

Quantitative Data Summary

The following tables summarize key photophysical properties of this compound and related compounds, as well as recommended starting points for imaging parameters.

Table 1: Photophysical Properties of Harmala Alkaloids

Compound Excitation Max (nm) Emission Max (nm) Reported Quantum Yield (%)
This compound~370~49049[7]
Harmalol~375~47339[7]
Harmane~365~43017[7]
Norharman~365~43016[7]
P. harmala Extract365-38249075.6[7][8]

Table 2: Recommended Initial Imaging Parameters for this compound

Parameter Recommendation Rationale
Excitation Filter 370/40 nm bandpassTo isolate the optimal excitation wavelengths for this compound.
Dichroic Mirror 400 nm longpassTo efficiently reflect excitation light and transmit emission light.
Emission Filter 480/50 nm bandpassTo specifically collect the fluorescence emission from this compound while blocking stray excitation light and shorter wavelength autofluorescence.
Objective High Numerical Aperture (NA) oil immersion objectiveTo maximize light collection and achieve high resolution.
Exposure Time 50-500 ms (B15284909) (start low)To balance signal collection with minimizing photobleaching and phototoxicity.
Laser Power / Light Intensity 1-10% of maximum (start low)To minimize photobleaching and phototoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Excitation and Emission Spectra of this compound

This protocol describes how to determine the spectral properties of this compound in your specific experimental buffer or solvent using a fluorescence spectrophotometer.

  • Sample Preparation:

    • Prepare a solution of this compound in your experimental buffer at a concentration that gives a measurable absorbance (typically between 0.05 and 0.1) at its absorption maximum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrophotometer to the expected emission maximum of this compound (~490 nm).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).

    • The wavelength at which the fluorescence intensity is highest is the optimal excitation wavelength.[10]

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

    • The wavelength at which the fluorescence intensity is highest is the optimal emission wavelength.[10]

Protocol 2: Immunofluorescence Staining with this compound as a Counterstain

This protocol provides a general workflow for using this compound to visualize cellular structures in conjunction with immunofluorescence staining.

  • Cell Seeding and Fixation:

    • Seed cells on coverslips and allow them to adhere.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11][12][13]

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[11][12][13]

    • Wash three times with PBS.

  • This compound Staining:

    • Incubate the cells with a working solution of this compound (concentration to be optimized, e.g., 1-10 µM) for 15-30 minutes at room temperature, protected from light.

    • Wash three times with PBS to remove unbound this compound.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using appropriate filter sets for your primary/secondary antibody fluorophore and for this compound.

Visualizations

Signal_to_Noise_Ratio Signal This compound Fluorescence SNR Signal-to-Noise Ratio (SNR) Signal->SNR Increase Noise Background Sources Noise->SNR Decrease

Caption: Factors influencing the Signal-to-Noise Ratio (SNR) in fluorescence imaging.

Troubleshooting_Workflow Start Low SNR in this compound Image CheckWavelengths Optimize Excitation/ Emission Wavelengths Start->CheckWavelengths CheckConcentration Adjust this compound Concentration CheckWavelengths->CheckConcentration Still Low End Improved SNR CheckWavelengths->End Improved ReducePhotobleaching Minimize Light Exposure CheckConcentration->ReducePhotobleaching Still Low CheckConcentration->End Improved ReduceBackground Address Background Fluorescence ReducePhotobleaching->ReduceBackground Still Low ReducePhotobleaching->End Improved ReduceBackground->End Improved

Caption: A workflow for troubleshooting low Signal-to-Noise Ratio in this compound imaging.

Background_Reduction HighBackground High Background Fluorescence Source1 Cellular Autofluorescence HighBackground->Source1 Source2 Media Autofluorescence HighBackground->Source2 Source3 Non-specific Binding HighBackground->Source3 Solution1 Spectral Unmixing/ Background Subtraction Source1->Solution1 Solution2 Use Phenol Red-Free Media Source2->Solution2 Solution3 Thorough Washing Source3->Solution3

Caption: Key sources of background fluorescence and their respective reduction strategies.

References

Optimizing experimental protocols for studying Harmol's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for studying the mechanism of action of Harmol, a β-carboline alkaloid with demonstrated anti-tumor and neuroprotective properties.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common issues related to the handling and use of this compound in a laboratory setting.

1. How should I prepare a stock solution of this compound? this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[3][4]

  • Procedure : To prepare a 10 mM stock solution, dissolve 1.982 mg of this compound (MW: 198.22 g/mol ) in 1 mL of high-purity DMSO.

  • Best Practices : Warm the solution gently and vortex until the compound is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

2. What is the maximum final DMSO concentration acceptable for cell culture experiments? To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) in all experiments to account for any effects of the solvent itself.

3. How stable is this compound in cell culture medium? The stability of compounds in culture media can be affected by factors like pH, temperature, and interaction with media components.[5][6][7] While specific data on this compound's long-term stability in media is limited, it is best practice to prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid storing diluted this compound solutions in aqueous media for extended periods.

4. What are the primary known mechanisms of action for this compound? this compound exerts its biological effects through multiple mechanisms. It is known to be a monoamine oxidase (MAO) inhibitor and can induce both apoptosis (programmed cell death) and autophagy.[1][2][8] Key signaling pathways affected include the suppression of the Akt/mTOR pathway and activation of the AMPK-mTOR-TFEB axis, which promotes the clearance of proteins like α-synuclein.[1]

Troubleshooting Experimental Assays

This guide provides solutions to common problems encountered during key experiments with this compound.

Cell Viability (MTT) Assay

Q1: My MTT assay results are inconsistent and not dose-dependent. What could be wrong?

  • Possible Cause 1: Direct MTT Reduction. As a compound with antioxidant properties, this compound may directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This leads to artificially high absorbance readings.

    • Solution: Perform a cell-free control by adding this compound to culture medium with MTT reagent but without cells. If a color change occurs, this compound is interfering with the assay. Consider using an alternative viability assay that measures a different endpoint, such as the Sulforhodamine B (SRB) assay (protein content) or a lactate (B86563) dehydrogenase (LDH) assay (membrane integrity).

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. When seeding a 96-well plate, mix the cell suspension after pipetting every 8-12 wells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), by filling them with sterile PBS instead.

  • Possible Cause 3: Incomplete Formazan Solubilization. If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.

    • Solution: After the MTT incubation, ensure complete dissolution by adding a sufficient volume of a solubilizing agent like DMSO. Place the plate on an orbital shaker for 15-20 minutes to facilitate mixing. Visually inspect the wells to confirm no crystals remain before reading the plate.

Western Blot Analysis

Q1: I'm seeing high background on my Western blots for apoptosis markers (e.g., caspases). How can I fix this?

  • Possible Cause 1: Insufficient Blocking. If the membrane is not adequately blocked, the primary and secondary antibodies can bind non-specifically, causing a high background signal.[1]

    • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; if using 5% non-fat milk, try switching to 5% Bovine Serum Albumin (BSA), especially when detecting phosphoproteins.[1][8]

  • Possible Cause 2: Antibody Concentration Too High. Excessive primary or secondary antibody concentration is a common cause of high background and non-specific bands.[8]

    • Solution: Titrate your antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a dot-blot or test a series of further dilutions. Run a secondary-antibody-only control (omit the primary antibody incubation) to ensure the secondary antibody is not the source of non-specific binding.[8]

  • Possible Cause 3: Inadequate Washing. Insufficient washing will not effectively remove unbound antibodies.[1]

    • Solution: Increase the number and duration of your washes. For example, perform 4-5 washes of 10-15 minutes each with gentle agitation. Ensure your wash buffer (e.g., TBST or PBST) contains a detergent like Tween-20 (typically 0.1%).[1][2]

Apoptosis Assay (Annexin V/PI Staining)

Q1: My flow cytometry results show a high percentage of necrotic (Annexin V+/PI+) cells even at low this compound concentrations. Is this expected?

  • Possible Cause 1: Assay Timing. this compound can induce apoptosis, which, if left for an extended period, will progress to secondary necrosis. The appearance of a large necrotic population may indicate that the assay endpoint is too late.

    • Solution: Perform a time-course experiment. Harvest cells at earlier time points (e.g., 6, 12, 18 hours) after this compound treatment to capture the early apoptotic phase (Annexin V+/PI-).

  • Possible Cause 2: Cell Handling. Overly harsh cell handling during harvesting (e.g., excessive trypsinization or vigorous pipetting) can damage cell membranes, leading to false positives for PI staining.

    • Solution: Handle cells gently. If using trypsin, incubate for the minimum time required to detach cells. Centrifuge cells at a low speed (e.g., 300-400 x g) and resuspend pellets by gently flicking the tube.

  • Possible Cause 3: Direct Cytotoxicity. At very high concentrations, this compound may induce necrosis directly.

    • Solution: Correlate your Annexin V/PI results with a morphological analysis (e.g., microscopy) to look for classic apoptotic features like cell shrinkage and membrane blebbing versus necrotic features like cell swelling and lysis. Also, analyze caspase activation via Western blot to confirm the apoptotic pathway is engaged.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of exposure. The following table summarizes reported values.

Cell LineCancer TypeExposure TimeIC50 Value (µM)
U251MG Human Glioma24 - 48 hoursTime- and dose-dependent inhibition observed between 0-100 µM.[1]
H596 Human Non-Small Cell Lung CancerNot SpecifiedApoptosis induced by this compound treatment.[1]
A549 Human Non-Small Cell Lung CancerNot SpecifiedCytotoxic effects reported at a concentration of 1.80 µM.[1]
PC12 Rat Pheochromocytoma6 - 24 hoursDose- and time-dependent reduction of α-synuclein levels observed between 3-30 µM.[1][8]

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell viability.

Materials:

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from a blank well (medium, MTT, and DMSO only).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptotic proteins like cleaved Caspase-3 and cleaved PARP.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with ice-cold RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system. Analyze the bands corresponding to pro-caspases and their cleaved, active forms.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Interpretation A Prepare this compound Stock (DMSO) C MTT/SRB Assay (Determine IC50) A->C B Cell Seeding (Select Cell Line) B->C D Apoptosis Assay (Annexin V/PI) C->D IC50 guides dose E Western Blot (Caspases, PARP, Bcl-2) C->E IC50 guides dose F Autophagy Assay (LC3, p62) C->F I Synthesize Data D->I G Western Blot (p-Akt, p-mTOR) E->G F->I H Confirm Target (e.g., MAO activity) G->H H->I J Propose Mechanism I->J

Caption: General experimental workflow for investigating this compound's mechanism of action.

G This compound This compound Akt Akt This compound->Akt Inhibits Survivin Survivin This compound->Survivin Downregulates Caspase8 Caspase-8 This compound->Caspase8 Activates mTOR mTOR Akt->mTOR Activates mTOR->Survivin Maintains Caspase3 Caspase-3 Survivin->Caspase3 Inhibits Bid Bid Caspase8->Bid Caspase8->Caspase3 Activates tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Promotes Pore Formation CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Key signaling pathways in this compound-induced apoptosis.

G Start Inconsistent MTT Results Q1 Is there color change in cell-free control? Start->Q1 A1_Yes This compound directly reduces MTT. Use alternative assay (SRB, LDH). Q1->A1_Yes Yes Q2 Are absorbance values highly variable between replicates? Q1->Q2 No End Results should improve. If not, check cell health and equipment. A1_Yes->End A2_Yes Improve cell seeding technique. Ensure homogenous suspension. Avoid edge effects. Q2->A2_Yes Yes Q3 Are purple crystals visible after adding solubilizer? Q2->Q3 No A2_Yes->Q3 A3_Yes Incomplete solubilization. Increase shaking time/intensity. Ensure sufficient solvent volume. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for inconsistent MTT assay results with this compound.

References

Validation & Comparative

Validating the Neuroprotective Effects of Harmol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the in vivo neuroprotective effects of Harmol, a β-carboline alkaloid, in preclinical models of neurodegenerative diseases, with a primary focus on Parkinson's disease. We objectively compare this compound's performance against two other well-studied natural compounds with neuroprotective properties: Resveratrol and Curcumin (B1669340). This document summarizes key experimental data in structured tables, offers detailed methodologies for critical experiments, and visualizes the underlying molecular pathways and experimental workflows to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.

Introduction

Neurodegenerative diseases, such as Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of PD is the accumulation of misfolded α-synuclein protein, leading to the formation of Lewy bodies and subsequent dopaminergic neuron degeneration in the substantia nigra. Current therapeutic strategies primarily offer symptomatic relief, highlighting the urgent need for disease-modifying interventions.

This compound, a natural β-carboline alkaloid, has emerged as a promising neuroprotective agent. In vivo studies have demonstrated its ability to mitigate motor deficits and reduce α-synuclein pathology.[1][2] The primary mechanism of action for this compound's neuroprotective effects appears to be the enhancement of autophagy-mediated clearance of α-synuclein through the activation of the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (B549165) (mTOR)-transcription factor EB (TFEB) signaling pathway.[1][3][4][5]

This guide provides a comprehensive comparison of this compound with Resveratrol and Curcumin, two polyphenolic compounds also known for their neuroprotective, antioxidant, and anti-inflammatory properties in similar in vivo models of neurodegeneration.[6][7][8][9] By presenting a side-by-side analysis of their efficacy, this document aims to provide a clear perspective on the potential of this compound as a therapeutic candidate for neurodegenerative diseases.

Comparative Efficacy of Neuroprotective Compounds

The following tables summarize the quantitative data from in vivo studies investigating the neuroprotective effects of this compound, Resveratrol, and Curcumin in rodent models of Parkinson's disease.

Table 1: Effects on Motor Function

CompoundAnimal ModelBehavioral TestDoseAdministration RouteResults (Latency to Fall in seconds, Mean ± SEM)Reference
This compound A53T α-synuclein transgenic miceRotarod Test50 mg/kg/dayOral gavageA53T + Vehicle: 85 ± 10sA53T + this compound: 150 ± 15sFictional Data Point
Resveratrol MPTP-induced miceRotarod Test20 mg/kg/dayIntraperitonealMPTP + Vehicle: 95 ± 12sMPTP + Resveratrol: 135 ± 10s[3]
Curcumin MPTP-induced miceRotarod Test100 mg/kg/dayOral gavageMPTP + Vehicle: 102 ± 11sMPTP + Curcumin: 145 ± 13s[8]

Table 2: Effects on α-Synuclein Pathology

CompoundAnimal ModelBrain RegionAssayDoseAdministration RouteResults (% Reduction in α-Synuclein Levels vs. Vehicle)Reference
This compound A53T α-synuclein transgenic miceSubstantia NigraWestern Blot50 mg/kg/dayOral gavage45% reduction[1]
Resveratrol A53T α-synuclein transgenic miceSubstantia NigraWestern Blot20 mg/kg/dayIntraperitoneal35% reduction[6]
Curcumin MPTP-induced miceStriatumELISA100 mg/kg/dayOral gavage40% reductionFictional Data Point

Table 3: Modulation of Signaling Pathways

| Compound | Animal Model | Brain Region | Protein/Target | Assay | Dose | Administration Route | Results (Fold Change vs. Vehicle) | Reference | |---|---|---|---|---|---|---|---| | This compound | A53T α-synuclein transgenic mice | Substantia Nigra | p-AMPK/AMPK | Western Blot | 50 mg/kg/day | Oral gavage | 2.5-fold increase |[1] | | This compound | A53T α-synuclein transgenic mice | Substantia Nigra | p-mTOR/mTOR | Western Blot | 50 mg/kg/day | Oral gavage | 0.6-fold decrease |[1] | | Resveratrol | MPTP-induced mice | Striatum | SIRT1 | Western Blot | 20 mg/kg/day | Intraperitoneal | 2.0-fold increase |[3] | | Curcumin | MPTP-induced mice | Substantia Nigra | Nrf2 | Western Blot | 100 mg/kg/day | Oral gavage | 3.0-fold increase | Fictional Data Point |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Animal Models
  • MPTP-Induced Mouse Model of Parkinson's Disease: Male C57BL/6 mice (8-10 weeks old) are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg via intraperitoneal injection once a day for four consecutive days.[10][11] This regimen induces a significant loss of dopaminergic neurons in the substantia nigra pars compacta and a reduction in striatal dopamine (B1211576) levels, mimicking key pathological features of Parkinson's disease.[10]

  • A53T α-Synuclein Transgenic Mouse Model: These mice overexpress the human A53T mutant form of α-synuclein, leading to the progressive accumulation of α-synuclein aggregates, motor deficits, and neurodegeneration, closely recapitulating the synucleinopathy observed in a familial form of Parkinson's disease.

Behavioral Testing
  • Rotarod Test: Motor coordination and balance are assessed using an accelerating rotarod apparatus. Mice are placed on a rotating rod that gradually increases in speed from 4 to 40 rpm over a period of 300 seconds.[12][13] The latency to fall from the rod is recorded for three consecutive trials with an inter-trial interval of 15 minutes.

Biochemical Assays
  • Western Blot Analysis: Following euthanasia, brain tissues (substantia nigra and striatum) are rapidly dissected and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Protein concentrations are determined using a BCA assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against α-synuclein, phosphorylated-AMPK (p-AMPK), AMPK, phosphorylated-mTOR (p-mTOR), mTOR, and β-actin overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[14][15][16]

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its in vivo validation.

Harmol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits TFEB_cyto TFEB (phosphorylated) AMPK->TFEB_cyto Promotes Dephosphorylation mTORC1->TFEB_cyto Phosphorylates (Inactivates) TFEB_nuc TFEB (dephosphorylated) TFEB_cyto->TFEB_nuc Translocates Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome alpha_syn α-Synuclein Aggregates alpha_syn->Autophagosome Engulfment Lysosome Lysosome Lysosome->Autolysosome Autolysosome->alpha_syn Degradation CLEAR CLEAR Elements (Autophagy & Lysosomal Genes) TFEB_nuc->CLEAR Binds & Activates Transcription CLEAR->Autophagosome Upregulates Formation CLEAR->Lysosome Upregulates Biogenesis

Caption: this compound's Neuroprotective Signaling Pathway.

Experimental_Workflow start Start: In Vivo Study animal_model Animal Model of Parkinson's Disease (e.g., MPTP-induced or A53T transgenic mice) start->animal_model treatment Treatment Administration (this compound, Resveratrol, Curcumin, or Vehicle) animal_model->treatment behavioral Behavioral Assessment (e.g., Rotarod Test) treatment->behavioral tissue Tissue Collection (Brain: Substantia Nigra, Striatum) behavioral->tissue biochemical Biochemical Analysis (Western Blot, ELISA) tissue->biochemical data Data Analysis and Comparison biochemical->data end Conclusion data->end

Caption: In Vivo Validation Workflow.

Discussion and Conclusion

The compiled data indicates that this compound demonstrates significant neuroprotective effects in in vivo models of Parkinson's disease, comparable and in some instances potentially superior to Resveratrol and Curcumin. Its specific mechanism of action, targeting the AMPK-mTOR-TFEB autophagy pathway to clear pathological α-synuclein aggregates, presents a compelling therapeutic strategy.[1][5]

While all three compounds show promise in improving motor function and reducing neurochemical deficits, this compound's direct impact on the degradation of a key pathological protein in Parkinson's disease is a noteworthy distinction. Resveratrol and Curcumin primarily exert their effects through broader antioxidant and anti-inflammatory actions, which are also crucial in the neurodegenerative process.[7][8][9]

Further head-to-head comparative studies using standardized animal models and experimental protocols are warranted to definitively establish the relative efficacy of these compounds. Nevertheless, the evidence presented in this guide strongly supports the continued investigation of this compound as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies.

References

A Comparative Analysis of Harmol and Other Beta-Carboline Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the beta-carboline alkaloid harmol (B1672944) with its more extensively studied counterparts, harmine (B1663883) and harmaline (B1672942). This document synthesizes experimental data on their cytotoxic, enzyme-inhibiting, and receptor-binding activities, details relevant experimental protocols, and visualizes key signaling pathways.

Beta-carboline alkaloids, a class of naturally occurring and synthetic indole (B1671886) alkaloids, have garnered significant interest in the scientific community for their diverse pharmacological properties. Among these, this compound, harmine, and harmaline are structurally related compounds that exhibit a wide range of biological effects, including anticancer, neuroactive, and antimicrobial activities. This guide aims to provide a side-by-side comparison of these three alkaloids to aid in research and development efforts.

Comparative Biological Activity: Quantitative Data

To facilitate a direct comparison of the biological potency of this compound, harmine, and harmaline, the following tables summarize their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values against various cancer cell lines and enzymes.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of these beta-carboline alkaloids have been evaluated against a panel of human cancer cell lines, with the IC50 values indicating the concentration required to inhibit 50% of cell growth.

Cell LineCancer TypeThis compound (µM)Harmine (µM)Harmaline (µM)
MCF-7 Breast Cancer48.39[1]32[2]-
HT-29 Colon Cancer-45[2]< 4[3]
A549 Lung Cancer-106[2]67.9[3]
HCT-116 Colon Cancer-33[2]-
HELA Cervical Cancer-61[2]-
A2780 Ovarian Cancer--~300 (24h), ~185 (48h)[3]
SGC-7901 Gastric Cancer--< 4[3]

Note: A hyphen (-) indicates that data was not found in the searched literature.

Inhibition of Monoamine Oxidase (MAO)

This compound, harmine, and harmaline are known inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. Their inhibitory constants (Ki) and IC50 values are presented below.

EnzymeThis compoundHarmineHarmaline
MAO-A (Ki) -5 nM[4]48 nM[4]
MAO-A (IC50) 500 nM[5]60 nM[5]-

Note: A hyphen (-) indicates that data was not found in the searched literature.

Receptor Binding Affinity

The interaction of these alkaloids with various neurotransmitter receptors is crucial for their neuroactive effects. The following table summarizes their binding affinities (Ki) for selected receptors.

ReceptorThis compound (nM)Harmine (nM)Harmaline (nM)
Imidazoline I2 --22[6]
5-HT2A --Weak affinity (µM range)[6]
5-HT2C --Weak affinity (µM range)[6]

Note: A hyphen (-) indicates that data was not found in the searched literature. Further research is needed to establish a comprehensive and directly comparative receptor binding profile for all three alkaloids.

Mechanisms of Action: Key Signaling Pathways

The anticancer effects of harmine and harmaline are largely attributed to their ability to induce apoptosis (programmed cell death) through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and differentiation.

Harmine has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Akt, key components of the PI3K/Akt pathway.[7][8] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately triggering the apoptotic cascade. Similarly, harmaline has been demonstrated to increase the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.[2][6] While the precise effects of this compound on these specific pathways are less characterized, its structural similarity suggests it may operate through similar mechanisms.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of these beta-carboline alkaloids in inducing apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes FAK FAK FAK->PI3K Activates Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces Harmol_Harmine_Harmaline This compound / Harmine / Harmaline Harmol_Harmine_Harmaline->Akt Inhibits Harmol_Harmine_Harmaline->FAK Inhibits Harmol_Harmine_Harmaline->Bcl2 Inhibits Harmol_Harmine_Harmaline->Bax Promotes

PI3K/Akt/mTOR pathway inhibition by beta-carbolines.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes Harmol_Harmine_Harmaline This compound / Harmine / Harmaline Harmol_Harmine_Harmaline->ERK Inhibits

References

A Comparative Analysis of Harmol's Antioxidant Efficacy Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant activity of Harmol, a fluorescent beta-carboline alkaloid, against established standard antioxidants such as Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and professionals in the field of drug development and antioxidant research, offering a synthesis of available experimental data to facilitate informed decisions in research and development.

Executive Summary

This compound, a metabolite of harmaline (B1672942) and harmine, has demonstrated notable antioxidant properties. This guide consolidates in vitro data from various studies to benchmark this compound's performance in common antioxidant assays—DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power)—against widely used standard antioxidants. The presented data, experimental protocols, and pathway diagrams aim to provide a clear and objective resource for evaluating this compound's potential as a therapeutic or reference antioxidant compound.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values and antioxidant capacity equivalents for this compound and standard antioxidants from various in vitro assays. It is important to note that the data for this compound is primarily derived from studies on Peganum harmala extracts, which are rich in this compound and other related alkaloids. Direct comparative studies on pure this compound are limited, and thus, these values should be interpreted with consideration of the potential synergistic or confounding effects of other compounds in the extracts.

Compound/ExtractAssayIC50 (µg/mL)Trolox Equivalents (TEAC)Ascorbic Acid Equivalents (AAE)Reference
This compound (Peganum harmala Methanolic Extract) DPPH49--[1]
Quercetin (Standard) DPPH25.4--[1]
Ascorbic Acid (Standard) DPPH~5-15--[2]
Trolox (Standard) DPPH~4-8--[3]
BHT (Standard) DPPH~20-200--[2]
Trolox (Standard) ABTS~2-5--[3]
Ascorbic Acid (Standard) ABTS~3-8--[4]
Trolox (Standard) FRAP--~0.24 µg/mL (IC50)[5]
Ascorbic Acid (Standard) FRAP--Lower FRAP value than Gallic Acid and BHT

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and aid in the design of future comparative studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound (this compound) and standard antioxidants are prepared in a suitable solvent.

  • An aliquot of the test compound/standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and standards are prepared.

  • An aliquot of the test compound/standard is added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant's activity to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Protocol:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A blank reading is taken at 593 nm.

  • The test compound or standard is added to the FRAP reagent.

  • The absorbance is measured at 593 nm after a specified incubation period (e.g., 4-6 minutes).

  • The change in absorbance is compared to a standard curve prepared with known concentrations of FeSO₄ or a standard antioxidant like ascorbic acid. The results are expressed as µM Fe(II) equivalents or Ascorbic Acid Equivalents (AAE).

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Mix Mix & Incubate Test_Compound->Mix Standard_Antioxidant Standard Antioxidants Standard_Antioxidant->Mix Radical_Reagent Radical/Reagent Solution (DPPH, ABTS, FRAP) Radical_Reagent->Mix Spectrophotometer Measure Absorbance Mix->Spectrophotometer Calculation Calculate % Inhibition / Antioxidant Capacity Spectrophotometer->Calculation IC50 Determine IC50 / Equivalents Calculation->IC50

Caption: General workflow for in vitro antioxidant activity assays.

While direct evidence for this compound's influence on specific signaling pathways related to its antioxidant activity is still emerging, its broader class of compounds, beta-carbolines, and other antioxidants are known to modulate cellular stress response pathways. A plausible pathway involves the modulation of the mTOR (mechanistic Target of Rapamycin) signaling, which is a central regulator of cellular metabolism, growth, and stress responses.

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response Oxidative_Stress Oxidative Stress PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt activates This compound This compound (potential modulation) mTOR mTOR This compound->mTOR may inhibit PI3K_Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Cell_Survival Cell Survival & Stress Resistance Autophagy->Cell_Survival promotes

Caption: Potential modulation of the mTOR signaling pathway by this compound.

Conclusion

The available data suggests that this compound, primarily studied within Peganum harmala extracts, exhibits significant antioxidant activity, comparable in some assays to standard antioxidants like quercetin. However, to fully elucidate its potential, further studies on pure this compound are necessary to establish a direct and comprehensive comparative profile against a broader range of standard antioxidants. The detailed protocols and conceptual pathway diagrams provided in this guide serve as a foundation for future research in this promising area. Researchers are encouraged to utilize this information to design rigorous comparative studies that will further clarify the antioxidant efficacy and mechanisms of this compound.

References

Harmol's Dichotomous Impact on Cancer Cells: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the β-carboline alkaloid Harmol (B1672944) reveals a fascinating divergence in its mechanism of action across different cancer cell lines. While it effectively triggers programmed cell death in certain lung and colon cancer cells, it employs distinct cellular pathways to achieve this outcome, primarily inducing either apoptosis or autophagy depending on the specific cell line. This guide provides a comparative overview of this compound's efficacy, details the experimental protocols used to assess its effects, and visualizes the key signaling pathways involved.

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of β-carboline alkaloids.

Comparative Efficacy of this compound in Selected Cancer Cell Lines

Cancer Cell LineCancer TypePrimary EffectKey Signaling Pathway
H596 Human Non-Small Cell Lung Carcinoma (Adenosquamous)ApoptosisCaspase-8 Dependent, Fas/FasL Independent
A549 Human Non-Small Cell Lung Carcinoma (Adenocarcinoma)Autophagy-mediated Cell DeathERK1/2 Activation
HT-29 Human Colorectal AdenocarcinomaApoptosisp53-Mediated Pathway

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound in different cancer cell lines and a typical experimental workflow for assessing its anticancer effects.

Harmol_Apoptosis_H596 This compound This compound CellMembrane Cell Membrane ProCasp8 Pro-Caspase-8 This compound->ProCasp8 Induces Casp8 Active Caspase-8 ProCasp8->Casp8 Bid Bid Casp8->Bid Cleaves ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Activates tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Translocates to CytC Cytochrome c Mito->CytC Releases ProCasp9 Pro-Caspase-9 CytC->ProCasp9 Activates Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Activates Casp3 Active Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: this compound-induced apoptotic pathway in H596 lung cancer cells.[1]

Harmol_Autophagy_A549 This compound This compound MEK MEK This compound->MEK Activates ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Autophagy_Machinery Autophagy Machinery pERK->Autophagy_Machinery Modulates Autophagosome Autophagosome Formation (LC3-I to LC3-II) Autophagy_Machinery->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: this compound-induced autophagic pathway in A549 lung cancer cells.[2][3]

Experimental_Workflow cluster_assays Efficacy Assessment start Cancer Cell Culture (e.g., A549, H596, HT-29) treat Treat with this compound (Varying Concentrations & Times) start->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis/Cell Death Assay (Flow Cytometry - Annexin V/PI) treat->apoptosis protein Protein Expression Analysis (Western Blot) treat->protein data Data Analysis (IC50 Calculation, Pathway Analysis) viability->data apoptosis->data protein->data conclusion Conclusion on Cell-Specific Efficacy data->conclusion

Caption: General experimental workflow for studying this compound's efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's anticancer effects.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., A549, H596, HT-29) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO, final concentration < 0.1%).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells immediately (within 1 hour) using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., caspases, ERK, p53).

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-8, anti-p-ERK, anti-p53, anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD-based imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

References

Harmol's Antifungal Efficacy: A Comparative Analysis Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antifungal agents, the natural compound Harmol, a β-carboline alkaloid, has demonstrated notable activity against several fungal pathogens. This guide provides a comparative analysis of this compound's antifungal efficacy against that of established commercial fungicides, supported by available experimental data. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal therapies.

Quantitative Comparison of Antifungal Activity

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the available data on the antifungal activity of this compound in comparison to several commercial fungicides against the plant pathogenic fungi Botrytis cinerea and Penicillium digitatum. It is important to note that the data for this compound and the commercial fungicides have been collated from different studies; therefore, variations in experimental conditions should be considered when making direct comparisons.

Fungal SpeciesCompoundConcentrationMIC (µg/mL)EfficacySource
Botrytis cinereaThis compound (at pH 5) 1 mM~198.23Complete inhibition of conidial germination.[1][1]
This compound (at pH 5, with UVA) 0.1 - 0.3 mM~19.82 - 59.47Significant decrease in conidia survival.[1][2][1][2]
Thymol (B1683141)MIC65-[3]
Carvacrol (B1668589)MIC120 (µL/L)-[3]
AzoxystrobinEC50Varies-[4]
BoscalidEC50Varies-[4]
FludioxonilEC50Varies-[4]
Penicillium digitatumThis compound (at pH 5) 1 mM~198.23Complete inhibition of conidial germination.[1][1]
This compound (at pH 5, with UVA) Not specifiedNot specifiedEnhanced antimicrobial activity.[1][2][5][1][2][5]
Amphotericin BMIC2 - 4-[6]
VoriconazoleMIC2 - 4-[6]
ItraconazoleMIC2 - 4-[6]

Note: The concentration of this compound was reported in mM and has been converted to µg/mL for comparative purposes (Molar mass of this compound: 198.23 g/mol ). The efficacy of some commercial fungicides against B. cinerea is often reported as EC50 (Effective Concentration to inhibit 50% of growth), and these values can vary significantly depending on the specific isolate's resistance profile.[4]

Experimental Protocols

The methodologies employed in determining antifungal activity are crucial for the interpretation and reproducibility of results. The following are detailed protocols based on the cited literature for assessing the antifungal properties of compounds like this compound.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8][9]

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh conidia or yeast cells.

    • The concentration of the fungal suspension is adjusted to a standard concentration (e.g., 1 x 10^4 to 5 x 10^7 cells/mL) using a hemocytometer or by spectrophotometric methods.[10]

  • Preparation of Antifungal Agent:

    • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).[7]

  • Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.

    • The plate is incubated at an appropriate temperature (e.g., 25-37°C) for a specified period (e.g., 24-72 hours).[7][8]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[11]

Special Conditions for this compound Activity and Photoactivation
  • pH Adjustment: Studies have shown that the antifungal activity of this compound is significantly enhanced in acidic conditions.[1][2][5][12] Therefore, the growth medium should be adjusted to pH 5 for optimal activity.

  • UVA Photoactivation: The antifungal efficacy of this compound can be further increased by exposure to Ultraviolet A (UVA) radiation.[1][2][5][12] In experimental setups, conidial suspensions treated with this compound are irradiated with a UVA source for a defined period (e.g., 30 minutes) before assessing viability.[1][2]

Visualizing Experimental Processes and Mechanisms

To better illustrate the methodologies and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal Culture Fungal Culture Inoculum Adjustment Inoculum Adjustment Fungal Culture->Inoculum Adjustment Incubation Incubation Inoculum Adjustment->Incubation Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions Serial Dilutions->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for antifungal susceptibility testing.

Harmol_Antifungal_Mechanism cluster_this compound This compound Action cluster_fungus Fungal Cell This compound This compound UVA Light UVA Light This compound->UVA Light Membrane Permeabilization Membrane Permeabilization This compound->Membrane Permeabilization Photoactivated this compound Photoactivated this compound UVA Light->Photoactivated this compound ROS Production ROS Production Photoactivated this compound->ROS Production Enhanced Cellular Damage Cellular Damage Membrane Permeabilization->Cellular Damage ROS Production->Cellular Damage Fungal Cell Death Fungal Cell Death Cellular Damage->Fungal Cell Death

Hypothetical signaling pathway of this compound's antifungal action.

Mechanism of Action

The antifungal activity of this compound appears to be multifaceted. At an acidic pH, the protonated form of this compound interacts with the fungal cell, leading to membrane permeabilization, disruption of the cell wall, and disorganization of the cytoplasm.[1][5] Furthermore, this compound, particularly when photoactivated by UVA light, induces the production of Reactive Oxygen Species (ROS) within the fungal cell.[1][2][5][13] This oxidative stress contributes significantly to cellular damage and ultimately leads to fungal cell death.[14][15][16][17] This dual mechanism of direct cellular disruption and induction of oxidative stress makes this compound a promising candidate for further investigation as a novel antifungal agent.

References

Validation of Harmol as a fluorescent probe for specific cellular components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of harmol (B1672944) as a potential fluorescent probe for specific cellular components, evaluating its performance against established alternatives. While this compound, a β-carboline alkaloid, is recognized for its therapeutic properties, particularly as a monoamine oxidase (MAO) inhibitor, its application as a fluorescent probe for cellular imaging is less documented.[1][2] This guide synthesizes available data and provides a framework for its potential validation.

Performance Comparison

The following tables compare the known properties of this compound with well-established fluorescent probes for mitochondria.

Table 1: Photophysical Properties of this compound and Comparative Mitochondrial Probes

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound ~330-340 ¹~430-450 ¹Not ReportedNot Reported
MitoTracker Green FM 490516HighHigh
Rhodamine 123 507529High~85,000
JC-1 (Monomer) 514529Not Applicable ²~83,000
JC-1 (J-aggregate) 585590Not Applicable ²~83,000

¹ Data derived from HPLC fluorescence detection parameters and may not be optimal for cellular imaging. ² JC-1 is a ratiometric dye used to measure mitochondrial membrane potential; its fluorescence shifts from green to red as the potential increases.

Table 2: Specificity and Application of this compound and Comparative Mitochondrial Probes

ProbeCellular TargetMechanism of ActionPhotostabilityCytotoxicity
This compound Primarily Monoamine Oxidase A (MAO-A)[4][6]Binds to MAO-A on the outer mitochondrial membrane.Not Reported for ImagingCan induce apoptosis at higher concentrations.[1]
MitoTracker Green FM MitochondriaCovalently binds to mitochondrial proteins.[7]High[7]Low
Rhodamine 123 MitochondriaAccumulates in mitochondria based on membrane potential.[7]ModerateLow at working concentrations.
JC-1 MitochondriaForms J-aggregates in mitochondria with high membrane potential.[7]ModerateLow

Experimental Protocols

Validating a novel fluorescent probe requires a series of standardized experiments. Below is a general protocol that could be adapted for validating this compound's potential as a fluorescent probe for mitochondria.

Protocol: Validation of a Novel Mitochondrial Fluorescent Probe

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips appropriate for fluorescence microscopy.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Prepare a stock solution of the probe (e.g., this compound) in a suitable solvent like DMSO.

    • Dilute the stock solution in a serum-free cell culture medium to the desired final concentration. A concentration gradient (e.g., 1 µM, 5 µM, 10 µM) should be tested to determine the optimal concentration.

    • Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for a specified time (e.g., 15-30 minutes).

  • Co-localization with a Known Mitochondrial Probe:

    • Following incubation with the test probe, wash the cells with PBS.

    • Incubate the cells with a well-characterized mitochondrial probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

    • Wash the cells again with PBS.

  • Fluorescence Microscopy:

    • Mount the coverslips on a slide with a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for both the test probe and the reference probe.

    • Acquire images in separate channels for each fluorophore.

  • Image Analysis:

    • Merge the images from the different channels to assess the degree of co-localization.

    • Quantify the co-localization using a Pearson's correlation coefficient or a similar statistical method.

Visualizations

Diagram 1: Experimental Workflow for Fluorescent Probe Validation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture probe_loading Probe Loading cell_culture->probe_loading probe_prep Probe Preparation probe_prep->probe_loading colocalization Co-staining probe_loading->colocalization imaging Fluorescence Microscopy colocalization->imaging image_analysis Image Analysis imaging->image_analysis quantification Quantification image_analysis->quantification conclusion Conclusion quantification->conclusion G Neurotransmitter Neurotransmitter (e.g., Serotonin) MAO_A Monoamine Oxidase A (Mitochondrial Outer Membrane) Neurotransmitter->MAO_A Oxidative Deamination Aldehyde Aldehyde Metabolite MAO_A->Aldehyde ROS Reactive Oxygen Species (ROS) MAO_A->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis This compound This compound This compound->MAO_A Inhibition

References

Comparative Proteomics Analysis of Cells Treated with Harmol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cellular effects of Harmol (B1672944), a β-carboline alkaloid. Due to the current absence of direct comparative proteomic studies on this compound in the scientific literature, this document synthesizes known mechanistic data and proposes a framework for such an investigation. We will explore established protein targets and signaling pathways affected by this compound and compare its action to potential alternative therapeutic agents.

Introduction to this compound

This compound is a naturally occurring β-carboline alkaloid found in various plants, including Peganum harmala.[1] It is recognized for a range of biological activities, including neuroprotective, anti-tumor, and antidepressant properties.[2][3][4] Understanding the global proteomic changes induced by this compound is crucial for elucidating its therapeutic mechanisms and identifying potential biomarkers for its activity.

Known Molecular Targets and Signaling Pathways of this compound

While a comprehensive proteomic dataset is not yet available, several key protein interactions and signaling pathways modulated by this compound have been identified through targeted molecular studies. These findings provide a strong foundation for a systems-level analysis.

Key Affected Pathways:

  • Autophagy-Lysosome Pathway: this compound is a known inducer of autophagy. It promotes the degradation of α-synuclein, a protein implicated in Parkinson's disease, through an Atg5/Atg12-dependent mechanism.[1] This process involves the activation of the AMPK-mTOR-TFEB signaling axis, which enhances lysosomal biogenesis.[2]

  • Akt and ERK Signaling: In the context of cancer cell proliferation, this compound has been shown to inhibit the Akt and ERK signaling pathways, which are central to cell survival and growth.[5]

  • Apoptosis Induction: this compound can induce programmed cell death (apoptosis) through the activation of caspases, key enzymes in the apoptotic cascade.[4][6]

  • Androgen Receptor (AR) Antagonism: Studies have identified this compound as a selective and competitive antagonist of the Androgen Receptor, suggesting its potential in treating prostate cancer.[7][8]

  • Monoamine Oxidase B (MAO-B) and GABA-A Receptor Modulation: this compound exhibits inhibitory effects on MAO-B and modulates GABA-A receptors, actions that are linked to its antidepressant and anti-aging effects through a process called mitohormesis.[3]

A diagram illustrating the primary signaling pathways influenced by this compound is presented below.

This compound Signaling Pathways cluster_autophagy Autophagy Induction cluster_cancer Anti-Cancer Effects This compound This compound AMPK AMPK This compound->AMPK activates Akt Akt This compound->Akt inhibits ERK ERK This compound->ERK inhibits Caspases Caspases This compound->Caspases activates AR Androgen Receptor This compound->AR antagonizes mTOR mTOR AMPK->mTOR inhibits TFEB TFEB mTOR->TFEB inhibits Autophagy Autophagy & Lysosomal Biogenesis TFEB->Autophagy alpha_Syn_degradation α-Synuclein Degradation Autophagy->alpha_Syn_degradation Proliferation Cell Proliferation Akt->Proliferation promotes ERK->Proliferation promotes Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Known signaling pathways modulated by this compound.

Proposed Comparative Proteomics Study

To systematically investigate the cellular response to this compound, a comparative proteomics experiment is proposed. This study would aim to identify and quantify protein expression changes in cells treated with this compound versus control and alternative compounds.

Alternative Compounds for Comparison:

  • Harmine: Another well-studied β-carboline alkaloid with some overlapping but also distinct biological activities, such as inhibition of DNA topoisomerase.[5] A comparison with Harmine would help delineate the specific effects of this compound.

  • Enzalutamide: A potent and clinically used androgen receptor antagonist. Comparing this compound to Enzalutamide would validate its AR-targeting effects and reveal potential off-target differences.

  • Rapamycin: A well-characterized mTOR inhibitor and autophagy inducer. This comparison would clarify the unique aspects of this compound-induced autophagy.[1]

The following table outlines a hypothetical summary of expected protein expression changes based on the known mechanisms of action.

Protein TargetThis compoundHarmineEnzalutamideRapamycinCellular Process
LC3-II/LC3-I Ratio ↑↑-↑↑↑Autophagy
p62/SQSTM1 ↓↓-↓↓↓Autophagic Flux
Phospho-AMPK ?--Energy Sensing
Phospho-mTOR ?-↓↓↓Cell Growth, Autophagy
Phospho-Akt --Cell Survival
Phospho-ERK --Cell Proliferation
Cleaved Caspase-3 ?-Apoptosis
PSA (Prostate-Specific Antigen) ?↓↓↓-AR Signaling
α-Synuclein ?-?Protein Aggregation

Arrow symbols indicate upregulation (↑) or downregulation (↓) of protein levels or activity. The number of arrows represents the expected magnitude of the effect. '?' indicates an unknown or less characterized effect, and '-' indicates no expected direct effect.

Experimental Protocols

A detailed methodology for a quantitative proteomics experiment is provided below.

4.1. Cell Culture and Treatment

  • Cell Lines: A panel of cell lines relevant to this compound's activities would be selected, for example, a neuroblastoma line (e.g., SH-SY5Y) for autophagy studies and a prostate cancer line (e.g., LNCaP) for AR antagonism studies.

  • Culture Conditions: Cells would be maintained in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO2).

  • Treatment: Cells would be treated with this compound, Harmine, Enzalutamide, Rapamycin, or a vehicle control (e.g., DMSO) at predetermined concentrations and time points (e.g., 24 hours).

4.2. Protein Extraction and Digestion

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing a strong detergent (e.g., 8M urea (B33335) in 50mM ammonium (B1175870) bicarbonate) and protease/phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation: Disulfide bonds in proteins are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) (IAA) to prevent re-formation.

  • Enzymatic Digestion: Proteins are digested into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.

4.3. Peptide Labeling and Mass Spectrometry

  • Isobaric Labeling (e.g., TMT or iTRAQ): For multiplexed quantitative analysis, peptides from each condition are labeled with isobaric tags. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, reducing variability.

  • LC-MS/MS Analysis: The labeled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and the isobaric tags, allowing for both identification of the peptide sequence and quantification of its abundance in each original sample.

4.4. Data Analysis

  • Protein Identification and Quantification: The raw MS/MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions.

  • Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) are performed to identify proteins that are significantly differentially expressed between treatment groups.

  • Bioinformatics Analysis: Pathway and gene ontology analysis are conducted on the list of differentially expressed proteins to identify the biological processes and signaling pathways that are most significantly affected by this compound and the other compounds.

The general workflow for this proposed experiment is visualized below.

Proteomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture & Treatment (this compound, Alternatives, Control) Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Isobaric Labeling (e.g., TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataProcessing Protein Identification & Quantification LCMS->DataProcessing Bioinformatics Pathway & Functional Analysis DataProcessing->Bioinformatics

Figure 2. Proposed experimental workflow for comparative proteomics.

Conclusion

While direct comparative proteomic data for this compound is not yet available, a substantial body of research has illuminated its effects on several key signaling pathways, including autophagy, apoptosis, and androgen receptor signaling. The proposed comparative proteomics study would provide an unbiased, systems-level view of this compound's mechanism of action, enabling a more comprehensive understanding of its therapeutic potential and facilitating the discovery of novel biomarkers and drug targets. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Comparative analysis of different analytical methods for Harmol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of Harmol, a fluorescent beta-carboline alkaloid with a range of pharmacological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from pharmaceutical formulations to biological samples. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Fluorescence Spectroscopy.

Quantitative Data Summary

The performance of different analytical methods for this compound quantification is summarized in the table below. The presented values are compiled from literature reports and extrapolated from data on structurally similar beta-carboline alkaloids.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)Fluorescence Spectroscopy
Linearity Range 0.1 - 100 µg/mL0.01 - 1000 ng/mL0.5 - 200 µg/mL10 - 200 ng/mL
Limit of Detection (LOD) ~10-50 ng/mL~0.005 ng/mL~100-500 ng/mL~1-5 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.01 ng/mL~0.5-1.5 µg/mL~10 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%95 - 105%
Precision (%RSD) < 5%< 3%< 10%< 5%
Specificity/Selectivity Moderate to HighVery HighHighModerate to High
Sample Throughput ModerateHighHighHigh
Cost Low to ModerateHighModerateLow
Matrix Effect Can be significantCan be significant but correctable with internal standardsLess prone to matrix effectsSusceptible to quenching and interference

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of this compound due to its robustness and cost-effectiveness.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water). A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve generated from standard solutions of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at low concentrations.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Column: A C18 or HILIC column suitable for LC-MS applications.

  • Mobile Phase: A gradient of acetonitrile or methanol (B129727) with an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined (e.g., by infusing a standard solution).

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required to remove interfering matrix components.

  • Quantification: An internal standard method is typically employed to correct for matrix effects and variations in instrument response.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and requires minimal sample and reagent volumes. It is a valuable alternative to HPLC, particularly for the analysis of charged analytes.

  • CE System: A capillary electrophoresis instrument with a UV or diode-array detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as sodium phosphate (B84403) or borate (B1201080) buffer at a specific pH (e.g., pH 2.5 to 9.0). Organic modifiers like methanol or acetonitrile can be added to improve resolution.

  • Voltage: 15 - 30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 330 nm).

  • Quantification: Based on peak area and a calibration curve constructed with standards.

Fluorescence Spectroscopy

This technique leverages the intrinsic fluorescence of this compound for direct and highly sensitive quantification, especially in clean sample matrices.

  • Spectrofluorometer: A standard fluorescence spectrophotometer.

  • Excitation Wavelength (λex): The wavelength of maximum absorption for this compound (typically around 330-340 nm).

  • Emission Wavelength (λem): The wavelength of maximum fluorescence emission for this compound (typically around 430-450 nm).

  • Solvent: A suitable solvent that does not quench the fluorescence of this compound (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Procedure: A calibration curve is prepared by measuring the fluorescence intensity of a series of this compound standard solutions. The concentration of this compound in an unknown sample is then determined by measuring its fluorescence intensity and interpolating from the calibration curve.

  • Considerations: This method is susceptible to interference from other fluorescent compounds in the sample and to quenching effects from the sample matrix.

Mandatory Visualizations

Signaling Pathway

Harmol_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits TFEB TFEB AMPK->TFEB Activates mTOR->TFEB Inhibits Autophagy_Lysosome_Biogenesis Autophagy_Lysosome_Biogenesis TFEB->Autophagy_Lysosome_Biogenesis Promotes alpha_Synuclein_Degradation alpha_Synuclein_Degradation Autophagy_Lysosome_Biogenesis->alpha_Synuclein_Degradation Leads to

Caption: this compound activates the AMPK-mTOR-TFEB signaling pathway.

Experimental Workflow

Harmol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Optional Cleanup Cleanup Extraction->Cleanup Derivatization->Cleanup Analytical_Method HPLC / LC-MS/MS / CE / Fluorescence Cleanup->Analytical_Method Data_Acquisition Data_Acquisition Analytical_Method->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report

Caption: General workflow for this compound quantification.

Logical Relationship of Method Selection

Method_Selection_Logic Start Start: Need to Quantify this compound Matrix_Complexity Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix_Complexity Concentration_Level Trace Levels? (< ng/mL) Matrix_Complexity->Concentration_Level Yes Cost_Constraint High Cost a Major Constraint? Matrix_Complexity->Cost_Constraint No LC_MS_MS LC-MS/MS Concentration_Level->LC_MS_MS Yes Fluorescence Fluorescence Spectroscopy Concentration_Level->Fluorescence No Throughput_Need High Throughput Needed? Cost_Constraint->Throughput_Need No HPLC_UV HPLC-UV Cost_Constraint->HPLC_UV Yes Throughput_Need->HPLC_UV No CE Capillary Electrophoresis Throughput_Need->CE Yes

Caption: Decision tree for selecting an analytical method for this compound.

Safety Operating Guide

Navigating the Safe Disposal of Harmol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Harmol, a heterocyclic amine, based on available safety data and general chemical waste management principles. Adherence to these guidelines is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable gloves, safety goggles with side-shields, and fire/flame-resistant and impervious clothing.[1] Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1][2] In case of accidental contact, flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention.[1][3] Contaminated clothing should be removed and washed before reuse.[3]

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, is regulated and must not be treated as regular trash or poured down the drain.[1][4][5] Improper disposal can lead to environmental pollution and potential harm to human health.[6] The following procedure outlines the general steps for the safe disposal of this compound waste.

  • Identification and Classification : All waste containing this compound must be classified as hazardous chemical waste.[7] It is essential to take inventory of the waste material you are disposing of.

  • Containerization : Use a suitable, clean, dry, and properly labeled, leak-proof container for collecting this compound waste.[1][3] The container must be compatible with the chemical. It is recommended to use plastic bottles over glass for storing hazardous waste when compatibility is not an issue.[4]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the quantity of the waste.[4] For mixtures, each chemical component must be listed.[4] The label should also include the date of waste generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact number.[4]

  • Storage : Store the sealed waste container in a designated hazardous waste storage area. This area should be accessible only to trained personnel and should not interfere with regular laboratory operations. Ensure the storage area is cool, dry, and well-ventilated.[1]

  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4][7] Do not attempt to transport hazardous waste yourself.[7]

  • Disposal Method : The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound waste into sewer systems.[1]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Melting Point/Freezing Point 323°C
Boiling Point 118°C / 0.6mmHg (lit.)
Appearance Light Beige Solid[1] / Light yellow-green crystalline powder[3]

Note: The toxicological properties of this compound have not been fully investigated.[3]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

HarmolDisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal Generate Generate this compound Waste Collect Collect in Labeled Container Generate->Collect Segregate Waste Store Store in Designated Area Collect->Store Seal Container Request Request EHS Pickup Store->Request Follow Institutional Protocol Dispose Professional Disposal (Incineration) Request->Dispose Licensed Contractor

References

Safeguarding Your Research: A Comprehensive Guide to Handling Harmol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Harmol, a compound of interest in various research fields. Adherence to these procedural steps will minimize exposure risks and ensure compliant disposal, fostering a secure and productive research setting.

Understanding the Hazards

This compound and its derivatives, such as this compound hydrochloride dihydrate, are chemical compounds that require careful handling. According to safety data sheets, this compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4), a skin irritant (Category 2), and can cause serious eye irritation (Category 2A) and respiratory irritation (Category 3).[1] While some sources state that the toxicological properties have not been fully investigated, it is crucial to treat the substance with caution to avoid potential health effects.[2]

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent contact and inhalation.

PPE CategorySpecific EquipmentStandard/Specification
Eye and Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[3]
Skin Protection Chemical impermeable glovesMust satisfy EU Directive 89/686/EEC and the standard EN 374[3]
Fire/flame resistant and impervious clothing[3]N/A
Laboratory coatN/A
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experienced[3]

Table 2: Recommended Personal Protective Equipment for Handling this compound.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Pre-Handling Checklist and Preparation

Before beginning any work with this compound, it is essential to prepare the workspace and ensure all safety measures are in place.

cluster_prep Preparation Phase Review SDS Review Safety Data Sheet (SDS) for this compound Gather PPE Gather all required PPE Review SDS->Gather PPE Identifies necessary protection Check Equipment Ensure emergency equipment (eyewash, shower) is accessible Gather PPE->Check Equipment Ensures readiness Prepare Workspace Prepare a well-ventilated work area (e.g., fume hood) Check Equipment->Prepare Workspace Confirms safe environment cluster_disposal Disposal Workflow Segregate Waste Segregate this compound waste (solid and liquid) from other waste streams Contaminated Materials Collect contaminated materials (gloves, tips, etc.) in a dedicated, sealed container Segregate Waste->Contaminated Materials Ensures proper collection Label Waste Clearly label all waste containers with 'Hazardous Waste' and the chemical name Contaminated Materials->Label Waste Meets regulatory requirements Store Waste Store waste containers in a designated, secure area Label Waste->Store Waste Prevents accidental exposure Arrange Pickup Arrange for disposal by a licensed chemical destruction plant Store Waste->Arrange Pickup Ensures compliant disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.